molecular formula C5H3ClN2O2 B1357646 5-Chloropyrimidine-4-carboxylic acid CAS No. 64224-65-3

5-Chloropyrimidine-4-carboxylic acid

Cat. No.: B1357646
CAS No.: 64224-65-3
M. Wt: 158.54 g/mol
InChI Key: AXGQUUGCTSWSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrimidine-4-carboxylic acid (: 64224-65-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 5 H 3 ClN 2 O 2 and a molecular weight of 158.54 g/mol , this compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery . The reactive chloro and carboxylic acid functional groups on the pyrimidine ring make it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . This product is characterized by its SMILES structure, C1=NC=NC=C1Cl)C(=O)O , and its InChI Key is AXGQUUGCTSWSMC-UHFFFAOYSA-N . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to review the full material safety data sheet (MSDS) prior to use. The product should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGQUUGCTSWSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601812
Record name 5-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-65-3
Record name 5-Chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64224-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloropyrimidine-4-carboxylic acid in Medicinal Chemistry

This compound is a pivotal building block in the landscape of modern drug discovery. Its unique structural motif, featuring a chlorine atom at the 5-position and a carboxylic acid at the 4-position of the pyrimidine ring, offers medicinal chemists a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids, and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic placement of the chloro and carboxylic acid functionalities allows for selective modifications and the introduction of various pharmacophores, making it an invaluable intermediate in the development of novel therapeutics.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth technical details and insights to aid researchers in their synthetic endeavors.

Synthetic Strategies: A Comparative Overview

Several synthetic pathways to this compound have been reported in the literature. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and safety considerations. This section will detail two prominent methods: the chlorination of orotic acid and a multi-step synthesis commencing from 2,4-dichloro-5-formylpyrimidine.

Synthetic Route Starting Material Key Steps Advantages Challenges
Route 1 Orotic AcidDirect chlorinationFewer steps, potentially higher atom economyUse of hazardous chlorinating agents, potential for side reactions
Route 2 2,4-dichloro-5-formylpyrimidineOxidation of the aldehydeMilder reaction conditions for the oxidation stepMulti-step process, availability of starting material
Route 1: Synthesis from Orotic Acid

This approach leverages the readily available and biocompatible orotic acid (uracil-6-carboxylic acid) as the starting material.[3] Orotic acid is a key intermediate in the biosynthesis of pyrimidine nucleotides.[3][4] The core of this synthetic strategy involves the direct chlorination of the pyrimidine ring.

Conceptual Workflow for Route 1

orotic_acid Orotic Acid chlorination Chlorination orotic_acid->chlorination Chlorinating Agent (e.g., POCl3) product This compound chlorination->product

Caption: Synthetic pathway from orotic acid.

Detailed Experimental Protocol

Materials:

  • Orotic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add orotic acid.

  • Addition of Reagents: Carefully add phosphorus oxychloride to the flask. If used, N,N-dimethylaniline can be added dropwise at this stage. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with dichloromethane. The organic layers are combined.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating and dehydrating agent commonly used to convert hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinediones like orotic acid) to their corresponding chloropyrimidines.[5]

  • N,N-Dimethylaniline: This tertiary amine can act as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, facilitating the chlorination.

  • Quenching on Ice: This is a critical step to decompose the excess POCl₃ into phosphoric acid and hydrochloric acid, which are water-soluble and can be easily separated from the organic product. The extreme caution required is due to the violent and exothermic nature of the reaction between POCl₃ and water.

  • Washing with Sodium Bicarbonate: This step is essential to remove acidic byproducts, which can interfere with subsequent reactions or purification.

Route 2: Synthesis from 2,4-Dichloro-5-formylpyrimidine

This alternative route begins with a pre-functionalized pyrimidine ring, 2,4-dichloro-5-formylpyrimidine. This intermediate can be synthesized from uracil in a multi-step process.[6] The key transformation in this route is the oxidation of the aldehyde group to a carboxylic acid.

Conceptual Workflow for Route 2

start 2,4-Dichloro-5-formylpyrimidine oxidation Oxidation start->oxidation Oxidizing Agent hydrolysis Selective Hydrolysis (if ester is formed) oxidation->hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway from 2,4-dichloro-5-formylpyrimidine.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloro-5-formylpyrimidine

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent, Pinnick oxidation conditions)

  • Acetone or an appropriate solvent

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess oxidant)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve 2,4-dichloro-5-formylpyrimidine in a suitable solvent like acetone in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate in water to the reaction mixture with stirring. The reaction progress should be monitored by TLC.

  • Quenching: Once the starting material is consumed, quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filtration: Filter the mixture to remove the manganese dioxide.

  • Acidification and Extraction: Acidify the filtrate with dilute sulfuric acid to a low pH. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Potassium Permanganate: A strong oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically performed in a neutral or slightly acidic medium.

  • Sodium Bisulfite: Used to quench the excess permanganate. It reduces the purple MnO₄⁻ to the colorless Mn²⁺ (in acidic solution) or the brown precipitate MnO₂ (in neutral/basic solution), providing a clear visual endpoint for the quenching process.

  • Acidification: This step is crucial to protonate the carboxylate salt formed during the oxidation, rendering the carboxylic acid product soluble in the organic extraction solvent.

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials.

  • General Precautions: Always wear appropriate PPE.[8][9] Ensure that an emergency eyewash station and safety shower are readily accessible. Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[7]

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs that utilize this versatile scaffold. Both the direct chlorination of orotic acid and the oxidation of 2,4-dichloro-5-formylpyrimidine offer viable routes to this important intermediate. The choice of synthetic strategy will be guided by the specific needs and resources of the research team. By understanding the underlying chemical principles and adhering to rigorous experimental and safety procedures, researchers can efficiently and safely produce this compound for the development of next-generation therapeutics.

References

Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloropyrimidine-4-carboxylic Acid

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules and a multitude of approved therapeutic agents.[1][2] Its derivatives are lauded for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this vital class of compounds, this compound (CAS No. 64224-65-3) emerges as a particularly valuable synthetic intermediate. The strategic placement of the chloro and carboxylic acid functionalities on the pyrimidine ring creates a versatile building block, offering reactive handles for molecular elaboration and fine-tuning of physicochemical properties.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind these properties and the established methodologies for their empirical validation. By understanding these fundamental characteristics, researchers can better leverage this compound in the rational design of novel therapeutics.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is an aromatic heterocyclic compound whose structure dictates its reactivity and physical behavior.

Identifier Value Source(s)
IUPAC Name This compound[6]
CAS Number 64224-65-3[6][7]
Molecular Formula C₅H₃ClN₂O₂[6][8]
Molecular Weight 158.54 g/mol [6]
Canonical SMILES C1=C(C(=NC=N1)C(=O)O)Cl[6][8]
InChIKey AXGQUUGCTSWSMC-UHFFFAOYSA-N[6]

Core Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not widely published, we can infer expected values and present the robust methodologies for their determination.

Property Predicted/Computed Value Significance in Drug Development
Melting Point Data not availablePurity assessment, solid-state stability
Boiling Point Data not availableNot typically relevant (solid)
Acidity (pKa) Predicted to be acidic (<4)Influences solubility, absorption, receptor binding
Aqueous Solubility Predicted to be lowAffects dissolution rate and bioavailability
Lipophilicity (XLogP3) 0.7Governs membrane permeability (ADME)
Acidity (pKa): The Influence of an Electron-Deficient Ring

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate, as it dictates the charge state of the molecule at a given pH.[9] This, in turn, governs solubility, absorption across biological membranes, and interaction with target proteins.

Causality and Prediction: The carboxylic acid group is inherently acidic. In this compound, its acidity is significantly enhanced by the strong electron-withdrawing inductive effects of both the adjacent chlorine atom and the nitrogen atoms within the pyrimidine ring. This delocalization and stabilization of the resulting carboxylate anion lead to a predicted pKa value that is likely lower (more acidic) than that of benzoic acid (pKa ≈ 4.2).

Experimental Protocol: Determination of pKa via Potentiometric Titration Potentiometric titration remains the gold standard for pKa determination due to its high precision.[10][11] The method involves monitoring pH changes as a standardized titrant is added to a solution of the analyte.

Step-by-Step Methodology: [9][10]

  • Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of this compound in water or a suitable co-solvent (if solubility is low) to a concentration of approximately 1-10 mM. Ensure the ionic strength is kept constant by adding a background electrolyte like 0.15 M KCl.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.

  • Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized). This point corresponds to the inflection point on the first derivative plot (ΔpH/ΔV vs. Volume).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->Prepare Purge Purge with N₂ (Remove CO₂) Prepare->Purge Titrate Titrate with Standardized NaOH (Record pH vs. Volume) Purge->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative pKa Determine pKa (pH at half-equivalence) Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Gatekeeper for Bioavailability

Solubility is the measure of a compound's ability to dissolve in a solvent to form a homogeneous solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[12]

Causality and Prediction: The presence of the polar carboxylic acid group suggests some affinity for water. However, the overall planarity and aromaticity of the pyrimidine ring can contribute to strong crystal lattice energy, which must be overcome for dissolution. Therefore, the aqueous solubility of the neutral form is expected to be low. Solubility will be highly pH-dependent, increasing significantly at pH values above its pKa as the highly polar carboxylate salt is formed.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method The shake-flask method is considered the definitive technique for determining thermodynamic (equilibrium) solubility.[13][14]

Step-by-Step Methodology: [12][15]

  • Preparation: Add an excess amount of solid this compound to several vials containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium with the saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Spectroscopic Profile: Deciphering the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about a molecule's structure and electronic environment. While specific spectra for this compound are not publicly available, its key features can be predicted based on its functional groups.

Spectroscopy_Structure_Correlation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy mol H2 H-2 (~9.0 ppm) mol->H2 H6 H-6 (~8.8 ppm) mol->H6 COOH_H COOH (~11-13 ppm) mol->COOH_H C4_C5 C4, C5 (~160-170 ppm) mol->C4_C5 OH O-H (broad) 2500-3300 cm⁻¹ mol->OH CO C=O (strong) 1710-1760 cm⁻¹ mol->CO Ring C=N, C=C (ring) 1400-1600 cm⁻¹ mol->Ring

Caption: Predicted structure-spectroscopy correlations for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The two protons on the pyrimidine ring (at positions 2 and 6) are expected to appear as singlets or doublets far downfield (likely >8.5 ppm) due to the deshielding effect of the ring nitrogens. The carboxylic acid proton is highly deshielded and will typically appear as a broad singlet between 10-13 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region.[16] The carbons of the pyrimidine ring will also be in the aromatic region, with the carbon attached to the chlorine (C5) and the carbon attached to the carboxyl group (C4) being significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features characteristic of a carboxylic acid.[17][18]

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded dimer form of the carboxylic acid.[18]

  • C=O Stretch: A strong, sharp absorption band between 1710 cm⁻¹ (for the H-bonded dimer) and 1760 cm⁻¹ (for the monomer).[18]

  • C=N and C=C Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

UV-Vis Spectroscopy

The pyrimidine ring is a UV-active chromophore. The molecule is expected to exhibit absorption bands in the 200-280 nm range, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The exact λmax and molar absorptivity would need to be determined experimentally in a suitable solvent like ethanol or methanol. Carboxylic acids themselves typically absorb around 210 nm, which would overlap with the pyrimidine ring absorptions.[19]

Applications in Medicinal Chemistry

This compound serves as a strategic intermediate. The carboxylic acid group can be readily converted to esters, amides, or other functionalities, allowing for the exploration of structure-activity relationships (SAR). The chlorine atom at the 5-position is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity. This synthetic versatility makes it an attractive starting material for libraries aimed at discovering novel kinase inhibitors, receptor antagonists, and other biologically active agents.[8]

Safety and Handling

According to available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[20]

  • Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[7]

Conclusion

This compound is a high-value building block whose physicochemical properties are dictated by the interplay between its carboxylic acid group and the electron-deficient, chlorinated pyrimidine ring. While specific experimental data are sparse, its key characteristics—acidity, solubility, and spectroscopic profile—can be reliably predicted and, more importantly, determined using the robust, field-proven protocols detailed in this guide. A thorough understanding and empirical validation of these properties are essential first steps for any researcher aiming to successfully incorporate this versatile scaffold into a rational drug design program.

References

An In-depth Technical Guide to 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloropyrimidine-4-carboxylic acid (CAS Number: 64224-65-3), a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutics, and functionalized analogues such as the title compound serve as critical building blocks for novel molecular entities. This document will delve into the physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed methodologies for the discerning researcher.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif, integral to the structure of nucleobases in DNA and RNA. This inherent biological relevance has rendered pyrimidine derivatives a privileged scaffold in medicinal chemistry, with numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. The introduction of a chlorine atom and a carboxylic acid group, as in this compound, provides two versatile handles for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 64224-65-3[1][2][3]
Molecular Formula C₅H₃ClN₂O₂[1][2][3]
Molecular Weight 158.54 g/mol [1][3]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Sparingly soluble in water, soluble in some organic solventsGeneral knowledge
SMILES O=C(O)c1cncnc1Cl
InChI InChI=1S/C5H3ClN2O2/c6-4-2-7-3-8-5(4)1(9)10/h2-3H,(H,9,10)

Synthesis of this compound

While a specific, high-yield, and scalable synthesis for this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established pyrimidine chemistry. Two potential strategies are outlined below.

Strategy 1: Halogenation of a Pyrimidine Precursor

A common approach to introduce a halogen onto a pyrimidine ring is through electrophilic halogenation. Starting from pyrimidine-4-carboxylic acid, direct chlorination at the C-5 position could be achieved using a suitable chlorinating agent.

Synthesis_Strategy_1 start Pyrimidine-4-carboxylic acid product This compound start->product Electrophilic Chlorination reagent1 Chlorinating Agent (e.g., NCS, SO₂Cl₂) reagent1->product

Figure 1: Proposed synthesis of this compound via electrophilic halogenation.

Experimental Protocol (Hypothetical):

  • To a solution of pyrimidine-4-carboxylic acid in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-chlorosuccinimide (NCS) in stoichiometric amounts.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality: The electron-rich nature of the pyrimidine ring, particularly at the C-5 position, makes it susceptible to electrophilic attack. The choice of chlorinating agent and reaction conditions would be critical to control regioselectivity and prevent over-halogenation.

Strategy 2: Minisci-Type Reaction for Ester Precursor

A more contemporary approach involves the radical-mediated functionalization of the pyrimidine core. A Minisci reaction could be employed to introduce a carboxylic ester group at the C-4 position of 5-chloropyrimidine, followed by hydrolysis to the desired carboxylic acid. A facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction has been reported, which could be adapted for this purpose[4].

Synthesis_Strategy_2 start 5-Chloropyrimidine intermediate Ethyl 5-chloropyrimidine-4-carboxylate start->intermediate Minisci Reaction reagent1 Alkoxycarbonyl radical precursor reagent1->intermediate product This compound intermediate->product Hydrolysis reagent2 Base Hydrolysis (e.g., NaOH, H₂O) reagent2->product

Figure 2: Proposed synthesis of this compound via a Minisci reaction followed by hydrolysis.

Experimental Protocol (Adapted from Literature[4]):

  • Generate the alkoxycarbonyl radical from an appropriate precursor (e.g., ethyl pyruvate and hydrogen peroxide with a catalytic amount of Fe(II) salt).

  • In a separate vessel, dissolve 5-chloropyrimidine in a suitable solvent system (e.g., a biphasic mixture of toluene and water).

  • Add the radical precursor solution dropwise to the pyrimidine solution at a controlled temperature.

  • Monitor the reaction for the formation of the ethyl 5-chloropyrimidine-4-carboxylate intermediate.

  • Upon completion, work up the reaction and purify the intermediate ester.

  • Hydrolyze the purified ester using standard conditions (e.g., refluxing with aqueous sodium hydroxide) followed by acidic workup to afford this compound.

Causality: The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. The regioselectivity is often directed to the positions ortho and para to the ring nitrogens. Subsequent hydrolysis of the ester is a standard and high-yielding transformation.

Reactivity and Synthetic Utility

This compound possesses two key functional groups that dictate its reactivity and utility as a synthetic intermediate.

The Carboxylic Acid Moiety

The carboxylic acid group can undergo a variety of classical transformations:

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form esters.

  • Amide Coupling: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like HATU or EDC) followed by reaction with amines to form amides. This is a cornerstone of medicinal chemistry for building molecular diversity.

  • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The C-5 Chloro Substituent

The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents at the C-5 position.

Reactivity start This compound product1 Amide derivative start->product1 Amide Coupling product2 Ester derivative start->product2 Esterification product3 5-Substituted pyrimidine derivative start->product3 SₙAr Reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product3

Figure 3: Key reaction pathways for this compound.

Typical Nucleophiles for SNAr:

  • Amines: To introduce amino substituents.

  • Alcohols/Phenols: To form ether linkages.

  • Thiols: To create thioether connections.

  • Organometallic reagents: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C and C-N bonds.

The reactivity of the chlorine atom can be influenced by the electronic nature of the nucleophile and the reaction conditions.

Applications in Drug Discovery and Development

While specific examples of marketed drugs derived directly from this compound are not readily apparent in the literature, its potential as a building block is significant. The pyrimidine-4-carboxylic acid scaffold is a key feature in molecules targeting a variety of biological targets. For instance, derivatives of pyrimidine carboxylic acids have been investigated as inhibitors of various kinases, enzymes implicated in cancer and inflammatory diseases.

The ability to independently modify the C-4 and C-5 positions of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) in a systematic manner. The carboxylic acid can serve as a key hydrogen bonding motif or as a point of attachment for various side chains, while the C-5 position can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

One potential application is in the synthesis of inhibitors of Bruton's tyrosine kinase (Btk), where pyrimidine-based scaffolds are common.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on the structure and data for analogous compounds, the following spectral features can be anticipated:

  • ¹H NMR: Two singlets in the aromatic region, corresponding to the protons at the C-2 and C-6 positions of the pyrimidine ring. The chemical shifts would be downfield due to the electron-withdrawing nature of the nitrogen atoms, the chlorine, and the carboxylic acid group. A broad singlet for the carboxylic acid proton would also be expected, typically at a very downfield chemical shift.

  • ¹³C NMR: Five distinct signals would be expected. The carbon of the carboxylic acid would be significantly downfield. The four carbons of the pyrimidine ring would appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

  • IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C=C stretching vibrations from the pyrimidine ring.

  • Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment, following standard safety protocols for chemical reagents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, its synthetic accessibility and reactivity can be inferred from established pyrimidine chemistry. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic strategies.

References

A Technical Guide to the Spectroscopic Characterization of 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloropyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document serves as a comprehensive, experience-driven framework for its characterization. The data presented herein are expertly predicted and interpreted based on foundational spectroscopic principles and comparative analysis with structurally analogous molecules. This resource is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this and similar pyrimidine derivatives.

Introduction: The Chemical Significance of this compound

This compound belongs to the pyrimidine class of heterocycles, which are core scaffolds in numerous biologically active compounds, including several marketed drugs. The strategic placement of a chloro substituent at the 5-position and a carboxylic acid at the 4-position offers versatile handles for further synthetic transformations, making it a valuable intermediate. Accurate and unambiguous structural confirmation is paramount for its effective use in complex synthetic pathways. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a multi-faceted approach to its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, revealing two distinct signals for the aromatic protons and a broad signal for the carboxylic acid proton. The electron-withdrawing nature of the two nitrogen atoms, the chlorine atom, and the carboxylic acid group significantly deshields the pyrimidine ring protons, pushing their chemical shifts downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~13.0 - 14.0Broad Singlet1H, -COOHThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[1]
~9.2Singlet1H, H-2This proton is adjacent to two electronegative nitrogen atoms, resulting in significant deshielding.
~9.0Singlet1H, H-6This proton is ortho to a nitrogen atom and the carboxylic acid group, leading to a downfield chemical shift.

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, while the carbon bearing the chlorine atom will also be significantly shifted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this region.[1]
~160C-2This carbon is situated between two nitrogen atoms, leading to a significant downfield shift.
~158C-6This carbon is adjacent to a nitrogen atom and the carboxylic acid group.
~145C-4The carbon atom to which the carboxylic acid is attached.
~125C-5The carbon atom bonded to the chlorine atom.

Solvent: DMSO-d₆

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the acidic proton.

  • ¹H NMR Acquisition:

    • Utilize a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-16 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • A greater number of scans will be required to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the pyrimidine ring.

Predicted IR Spectral Data

Table 3: Predicted IR Spectroscopic Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1][3][4]
~1700Strong, SharpC=O stretch (carbonyl)The carbonyl stretch of a carboxylic acid is typically a strong, sharp band in this region.[3][4]
~1580, ~1470Medium-StrongC=C and C=N ring stretchingThese absorptions are characteristic of the pyrimidine ring vibrations.[5]
~1300MediumC-O stretchThis band corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[3]
~850MediumC-Cl stretchThe carbon-chlorine stretching vibration is expected in this region.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[6] A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FT-IR) spectrometer.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[5][6] The background spectrum is automatically subtracted from the sample spectrum.

Visualization of IR Workflow

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and elemental composition.

Predicted Mass Spectral Data

For this compound (Molecular Formula: C₅H₃ClN₂O₂), the expected molecular weight is approximately 174.5 g/mol .

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for carboxylic acids.[2][7]

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻):

    • In positive ion mode (e.g., ESI+), the protonated molecule [M+H]⁺ would be observed at m/z ~175.

    • In negative ion mode (e.g., ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z ~173.

  • Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in two peaks for the molecular ion and any chlorine-containing fragments, separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.[2][6] This is a definitive confirmation of the presence of one chlorine atom.

  • Key Fragmentation:

    • Loss of COOH: A prominent fragment corresponding to the loss of the carboxylic acid group (45 Da) would be expected, leading to a fragment ion at m/z ~129 (for the ³⁵Cl isotope).[1]

    • Loss of Cl: Fragmentation involving the loss of a chlorine atom (35/37 Da) is also possible.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol/water) into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).[5]

  • Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its characteristic chlorine isotopic pattern, and plausible fragmentation patterns.

Visualization of MS Workflow

Caption: Workflow for mass spectrometric analysis.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the pyrimidine ring. IR spectroscopy provides unambiguous evidence for the presence of the key carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic isotopic signature. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

1H NMR and 13C NMR analysis of 5-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Chloropyrimidine-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR analysis of this compound, a key heterocyclic building block in pharmaceutical and materials science. We will explore the foundational principles governing the spectral features of this molecule, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the expected spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR characterization for pyrimidine-based compounds.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance, forming the core of nucleobases like cytosine, thymine, and uracil. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and a carboxylic acid group, makes it a versatile intermediate for synthesizing a wide array of complex molecules with potential therapeutic activities.[2]

Accurate structural verification is paramount in the synthesis and application of such compounds. NMR spectroscopy provides unparalleled insight into the molecular framework, confirming the connectivity of atoms and the electronic environment of each nucleus. This guide serves to demystify the NMR analysis of this specific, yet representative, pyrimidine derivative.

Theoretical Foundation: Understanding the NMR of a Substituted Pyrimidine

The NMR spectrum of this compound is dictated by the unique electronic landscape of its structure. Several key factors influence the chemical shifts and coupling patterns observed.

2.1. The Pyrimidine Ring's Electronic Environment

The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. This inherent property causes a general deshielding effect on the ring protons and carbons, shifting their resonance signals to a higher frequency (downfield) compared to benzene.[3]

2.2. Influence of Substituents

The chemical shifts are further modulated by the attached functional groups:

  • -Cl (Chloro Group): As an electron-withdrawing group, the chlorine atom at the C-5 position further deshields the nuclei in its vicinity through inductive effects.

  • -COOH (Carboxylic Acid Group): This group is also strongly electron-withdrawing. The carbonyl carbon (C=O) exhibits a characteristic downfield shift in the ¹³C NMR spectrum, while the acidic proton (-OH) is highly deshielded in the ¹H NMR spectrum, typically appearing far downfield.[4]

2.3. Spin-Spin Coupling

In the ¹H NMR spectrum, coupling between non-equivalent protons provides connectivity information. For the pyrimidine ring, we expect to see coupling between the protons at the C-2 and C-6 positions. The magnitude of the coupling constant (J), measured in Hertz (Hz), is characteristic of the number of bonds separating the coupled nuclei.

Diagram: Molecular Structure and Numbering

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[5] This protocol outlines a self-validating workflow to ensure reliable and reproducible results.

3.1. Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, suitable for dissolving carboxylic acids)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[6]

  • Pipettes and vials

  • Cotton wool or syringe filter

  • NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid compound into a clean, dry glass vial. Do not add the solid directly to the NMR tube.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. The optimal sample height in a standard 5 mm tube is 4-5 cm.[6][7]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving good spectral resolution.[5]

  • Filtration: To remove any suspended particulate matter, which can degrade spectral quality, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of cotton wool packed into a Pasteur pipette.[6][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.[7]

3.3. Spectrometer Setup and Data Acquisition
  • ¹H NMR:

    • Frequency: 400 MHz or higher

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Pulse Sequence: Standard single-pulse (zg30)

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

  • ¹³C NMR:

    • Frequency: 100 MHz or higher

    • Solvent: DMSO-d₆

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or higher (adjust for concentration and time)

Diagram: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) filter 3. Filter into NMR Tube cap 4. Cap and Clean Tube insert 5. Insert Sample into Spectrometer cap->insert shim 6. Lock and Shim acquire_h1 7. Acquire 1H Spectrum acquire_c13 8. Acquire 13C Spectrum process 9. Fourier Transform & Phase Correction acquire_c13->process integrate 10. Integrate & Pick Peaks assign 11. Assign Signals & Interpret report 12. Generate Report

Caption: A standardized workflow for NMR sample analysis.

Spectral Interpretation: Decoding the Data

Based on the principles discussed, we can predict the key features of the ¹H and ¹³C NMR spectra for this compound. The data are presented for DMSO-d₆, a common solvent for such compounds.[9]

4.1. ¹H NMR Spectrum Analysis

The molecule has two aromatic protons (H-2 and H-6) and one exchangeable carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly acidic and deshielded. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12-14 ppm . This signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange.[4]

  • Pyrimidine Protons (H-2 and H-6): These protons are attached to the electron-deficient pyrimidine ring and are expected to be significantly deshielded.

    • H-2: This proton is situated between two electronegative nitrogen atoms, leading to a strong deshielding effect. It is expected to appear as a singlet around 9.1-9.3 ppm .

    • H-6: This proton is adjacent to one nitrogen atom and the carbon bearing the carboxylic acid. It is also expected to be downfield, likely appearing as a singlet around 8.8-9.0 ppm .

4.2. ¹³C NMR Spectrum Analysis

The molecule has five unique carbon atoms, and all should be visible in the proton-decoupled ¹³C NMR spectrum.

  • Carboxylic Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is typically found in the 165-175 ppm range.[4]

  • Pyrimidine Carbons (C-2, C-4, C-5, C-6): These aromatic carbons appear in a wide range.

    • C-2 and C-6: These carbons are attached to nitrogen and hydrogen. They are expected in the 150-160 ppm region.

    • C-4: This carbon is attached to two ring nitrogens (in proximity) and the carboxylic acid group, leading to a significant downfield shift, likely in the 160-165 ppm range.

    • C-5: The carbon bearing the chlorine atom will also have its chemical shift influenced by the halogen, typically appearing in the 120-130 ppm range.

4.3. Summary of Expected NMR Data
¹H NMR Data (in DMSO-d₆)
Assignment Expected δ (ppm) Multiplicity Integration Notes
-COOH12.0 - 14.0Broad Singlet1HExchangeable with D₂O
H-29.1 - 9.3Singlet1HDeshielded by two N atoms
H-68.8 - 9.0Singlet1H
¹³C NMR Data (in DMSO-d₆)
Assignment Expected δ (ppm) Notes
C=O165 - 175Carboxylic acid carbonyl
C-4160 - 165Attached to -COOH
C-2155 - 160Between two N atoms
C-6150 - 155
C-5120 - 130Attached to -Cl

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of magnetic resonance and molecular structure. By following a rigorous experimental protocol and applying a sound theoretical framework for interpretation, researchers can confidently verify the identity and purity of this important chemical intermediate. The predicted chemical shifts and coupling patterns outlined in this guide provide a reliable benchmark for scientists working with this compound and its derivatives, ensuring data integrity in research and development.

References

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 5-Chloropyrimidine-4-carboxylic acid, a key heterocyclic building block, presents a unique analytical challenge. This technical guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of this molecule, offering field-proven insights into its ionization, fragmentation, and the causal logic behind methodological choices.

Foundational Molecular Characteristics

Before delving into the mass spectrometric analysis, a firm grasp of the fundamental properties of this compound is essential.

PropertyValue
Molecular Formula C₅H₃ClN₂O₂
Monoisotopic Mass 157.9883 Da
Average Mass 158.55 g/mol
Isotopic Distribution Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

This isotopic signature is a critical diagnostic tool for confirming the presence of a chlorine atom in the molecule during mass spectral analysis.

Crafting the Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a polar, acidic molecule such as this compound, reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice. The selection of appropriate LC and MS conditions is critical for achieving optimal sensitivity and specificity.

Liquid Chromatography: The Separation Science

A robust chromatographic method ensures that the analyte is well-separated from matrix components, minimizing ion suppression and leading to reliable quantification.

Protocol: Reverse-Phase HPLC Separation

  • Column Selection: A C18 stationary phase is a suitable starting point, offering a good balance of hydrophobicity for retaining the analyte.

  • Mobile Phase: A gradient elution using acetonitrile and water is recommended. To ensure efficient ionization and good peak shape, the addition of an acidic modifier is crucial. For mass spectrometry compatibility, formic acid (typically at a concentration of 0.1%) is preferred over phosphoric acid.[1]

  • Gradient Profile: A typical gradient might start at 5% acetonitrile, ramping up to 95% to elute the analyte and wash the column. The exact gradient profile should be optimized based on the specific column dimensions and instrumentation.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical scale columns.

  • Injection Volume: This will depend on the sample concentration and the sensitivity of the mass spectrometer, but typically ranges from 1-10 µL.

Ionization Source: The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the most appropriate ionization technique for this polar analyte. It is a soft ionization method that typically results in the formation of intact molecular ions, which is ideal for subsequent fragmentation analysis (MS/MS).

Expert Insight: Given the presence of both acidic (carboxylic acid) and basic (pyrimidine nitrogens) functional groups, this compound can be analyzed in both positive and negative ion modes. The choice of polarity will depend on the specific analytical goals and the sample matrix.

  • Negative Ion Mode (-ESI): This mode is often favored for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. This can lead to a very clean and sensitive signal.

  • Positive Ion Mode (+ESI): The pyrimidine ring nitrogens can be protonated to form the [M+H]⁺ ion. While potentially less sensitive than negative mode for this specific compound, it can provide complementary structural information.

Deciphering the Fragmentation Puzzle: Tandem Mass Spectrometry (MS/MS)

Collision-Induced Dissociation (CID) in a tandem mass spectrometer (such as a triple quadrupole or ion trap) is used to fragment the precursor ion, providing a structural fingerprint of the molecule. The resulting product ion spectrum is key to both qualitative identification and quantitative analysis using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

The deprotonated molecule, with a precursor m/z of 157, is expected to undergo fragmentation through several key pathways.

Logical Workflow for Negative Ion Mode Analysis

Caption: Workflow for LC-MS/MS analysis in negative ion mode.

Predicted Fragmentation Pathways of [M-H]⁻ (m/z 157)

Negative_Ion_Fragmentation parent [M-H]⁻ m/z 157 frag1 [M-H-CO₂]⁻ m/z 113 parent->frag1 - CO₂ (44 Da) frag2 [M-H-HCl]⁻ m/z 121 parent->frag2 - HCl (36 Da) frag3 [M-H-CO₂-HCN]⁻ m/z 86 frag1->frag3 - HCN (27 Da)

Caption: Predicted major fragmentation pathways in negative ESI mode.

  • Loss of Carbon Dioxide (CO₂): The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂, resulting in a product ion at m/z 113. This is often the base peak in the spectrum.[2]

  • Loss of Hydrogen Chloride (HCl): The elimination of HCl is another plausible pathway, leading to an ion at m/z 121.

  • Consecutive Losses: The m/z 113 fragment can likely undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic fragmentation of the pyrimidine ring, to yield a product ion at m/z 86.[3]

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonated molecule, with a precursor m/z of 159, will exhibit a different fragmentation pattern, primarily driven by the stability of the resulting cationic fragments.

Logical Workflow for Positive Ion Mode Analysis

Caption: Workflow for LC-MS/MS analysis in positive ion mode.

Predicted Fragmentation Pathways of [M+H]⁺ (m/z 159)

Positive_Ion_Fragmentation parent_pos [M+H]⁺ m/z 159 frag1_pos [M+H-H₂O]⁺ m/z 141 parent_pos->frag1_pos - H₂O (18 Da) frag2_pos [M+H-CO]⁺ m/z 131 parent_pos->frag2_pos - CO (28 Da) frag3_pos [M+H-•COOH]⁺ m/z 114 parent_pos->frag3_pos - •COOH (45 Da)

Caption: Predicted major fragmentation pathways in positive ESI mode.

  • Loss of Water (H₂O): The loss of a water molecule from the carboxylic acid group is a common fragmentation pathway for protonated carboxylic acids, leading to a product ion at m/z 141.

  • Loss of Carbon Monoxide (CO): Decarbonylation can also occur, resulting in an ion at m/z 131.

  • Loss of the Carboxyl Radical (•COOH): Cleavage of the bond between the pyrimidine ring and the carboxylic acid group can lead to the loss of a carboxyl radical, producing an ion at m/z 114.[2]

Summary of Key Mass Transitions for MRM Method Development

For quantitative applications, the information gleaned from the MS/MS spectra is used to develop a highly selective and sensitive MRM method. The following table summarizes the most probable precursor-product ion transitions.

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
Negative 157113CO₂
Negative 157121HCl
Positive 159141H₂O
Positive 159131CO

Expert Recommendation: For robust quantification, it is advisable to monitor at least two transitions per compound to ensure specificity and to calculate an ion ratio for quality control.

Conclusion: A Roadmap for Confident Analysis

The mass spectrometric analysis of this compound, while intricate, is readily approachable with a systematic and knowledge-based strategy. By leveraging the principles of reverse-phase chromatography, the versatility of electrospray ionization in both positive and negative modes, and a predictive understanding of the molecule's fragmentation behavior, researchers can develop robust and reliable analytical methods. This guide provides a foundational roadmap, but as with all scientific endeavors, empirical optimization is the key to unlocking the highest levels of analytical performance.

References

A Technical Guide to the Reactivity of 5-Chloropyrimidine-4-carboxylic Acid: Electrophilic Substitution and Alternative Functionalization Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to the reactivity of the pyrimidine core. This guide provides an in-depth analysis of the electronic characteristics of the this compound ring system, with a primary focus on its profound resistance to classical electrophilic aromatic substitution (SEAr). We dissect the powerful deactivating effects of the chloro and carboxylic acid substituents, which render the pyrimidine nucleus exceptionally electron-deficient. Consequently, this document explains why direct SEAr reactions such as nitration, halogenation, or Friedel-Crafts are mechanistically unfavorable. Pivoting from these limitations, the guide then explores viable and potent alternative strategies for functionalization. These include nucleophilic aromatic substitution (SNAr) at the C5 position, radical-mediated C-H functionalization, and chemical manipulation of the C4-carboxylic acid moiety. Detailed mechanistic diagrams and actionable, literature-grounded protocols are provided to empower researchers in the strategic modification of this valuable synthetic building block.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This diazine structure is inherently electron-deficient, or π-deficient, compared to benzene. The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly lowering the energy of the ring's π-orbitals and reducing its nucleophilicity.[1]

This intrinsic electron deficiency has two major consequences for its reactivity:

  • Resistance to Electrophilic Attack: The ring is highly deactivated towards attack by electrophiles. The nitrogen atoms not only reduce the electron density of the ring carbons but can also be protonated or coordinate to Lewis acids under typical SEAr conditions, adding a positive charge and further deactivating the system.[1][2] Electrophilic substitution on an unsubstituted pyrimidine ring is exceedingly difficult and requires harsh reaction conditions.[3]

  • Susceptibility to Nucleophilic Attack: The low electron density at the carbon atoms, particularly at positions 2, 4, and 6, makes the pyrimidine ring susceptible to attack by nucleophiles, often leading to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present.[4]

Analysis of Substituent Effects in this compound

The reactivity of the pyrimidine core in this compound is dominated by the powerful electronic effects of its two substituents. Both the C4-carboxylic acid and the C5-chloro group are strongly electron-withdrawing, compounding the inherent π-deficiency of the parent ring.

  • 4-Carboxylic Acid Group (-COOH): This group acts as a potent deactivating group through both inductive and resonance effects. It withdraws electron density from the ring, significantly reducing its nucleophilicity.

  • 5-Chloro Group (-Cl): The chloro group is deactivating due to its strong inductive electron-withdrawing effect. While it possesses lone pairs capable of a weak resonance-donating effect, its inductive effect is overwhelmingly dominant in π-deficient systems.

The combination of these two deactivating groups renders the this compound ring exceptionally electron-poor and thus, extremely unreactive towards electrophiles.

Caption: Electronic deactivation of the pyrimidine ring by substituents.

The Insurmountable Barrier to Electrophilic Aromatic Substitution (SEAr)

Given the extreme electron-deficient nature of the substrate, standard SEAr reactions are not considered viable synthetic routes for functionalization. An electrophile (E⁺) approaching the ring would face a high activation energy barrier due to electrostatic repulsion and the inability of the ring to stabilize the resulting positive charge in the reaction intermediate (the σ-complex).

If a reaction were forced under extreme conditions, attack would preferentially occur at the C2 or C6 positions, as these are least deactivated by the C4-carboxylic acid group. However, the formation of the required cationic intermediate would be highly energetically unfavorable, making the reaction impractical. For instance, in a hypothetical nitration reaction, the positive charge in the σ-complex would be destabilized by the adjacent electron-withdrawing nitrogen atoms and the substituents.

SEAr_Mechanism Reactant This compound + E⁺ (e.g., NO₂⁺ from HNO₃/H₂SO₄) Intermediate Highly Unstable Cationic Intermediate (σ-complex) Reactant->Intermediate Electrophilic Attack (Extremely Slow) Barrier High Activation Energy (Reaction is Unfavorable) Product Hypothetical Product (Not Formed) Intermediate->Product -H⁺

Caption: Unfavorable energy profile for the SEAr of the target molecule.

Viable Synthetic Pathways: Alternative Functionalization Strategies

While SEAr is not feasible, the electronic properties of this compound make it an excellent substrate for other important transformations. Researchers should focus on these validated strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the ring, combined with the presence of a good leaving group (chloride), makes the C5 position an excellent target for nucleophilic attack. This is the most reliable method for introducing new substituents onto the ring.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen atoms and the carboxylic acid group. In the second step, the chloride ion is eliminated, restoring aromaticity.

SNAr_Mechanism Start Substrate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate 1. Nucleophilic    Addition Product Substituted Product + Cl⁻ Intermediate->Product 2. Elimination of    Leaving Group

References

A Comprehensive Technical Guide to the Stability and Storage of 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloropyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. An in-depth understanding of its chemical stability is paramount for ensuring the integrity of research and the quality of downstream applications. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the purity of this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound.

Introduction and Chemical Profile

This compound (CAS No. 64224-65-3) is a substituted pyrimidine derivative with the molecular formula C₅H₃ClN₂O₂. Its structure, featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. The reactivity of the chloro- and carboxylic acid moieties allows for diverse chemical modifications, rendering it a valuable scaffold in the design of novel therapeutic agents.

However, the very features that make this molecule synthetically useful also contribute to its potential instability under certain environmental conditions. Understanding these liabilities is critical for maintaining the compound's purity, ensuring reproducible experimental results, and defining appropriate storage and handling protocols.

Intrinsic Stability and Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively available in public literature, its chemical structure allows for the prediction of several potential degradation pathways based on the known reactivity of chloropyrimidines and carboxylic acids. The primary routes of degradation are anticipated to be hydrolysis and photolysis.

2.1. Hydrolytic Degradation: The pyrimidine ring is electron-deficient, which makes the chlorine atom at the 5-position susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction is often catalyzed by acidic or basic conditions. The presence of the carboxylic acid group can also influence the rate of hydrolysis. Sensitive chloropyrimidines are known to be at risk of decomposition by hydrolysis[1].

2.2. Photolytic Degradation: Pyrimidine derivatives can be susceptible to degradation upon exposure to ultraviolet (UV) light. Pyrimidine itself can photolytically decompose into uracil under UV irradiation[2]. The presence of chromophoric groups in this compound suggests a potential for photosensitivity, which could lead to the formation of various degradation products.

2.3. Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote both hydrolysis and potentially decarboxylation of the carboxylic acid group, although the latter typically requires high temperatures for aromatic carboxylic acids.

2.4. Incompatible Materials: As a general precaution, this compound should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent vigorous and potentially hazardous reactions.

A proposed general degradation pathway is visualized below:

G A This compound B Hydrolysis (Acidic/Basic Conditions) A->B C Photolysis (UV Light Exposure) A->C D Thermal Stress (Elevated Temperature) A->D E Hydroxypyrimidine Derivative B->E Nucleophilic Substitution F Photodegradants C->F G Decarboxylation Product D->G

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on its chemical properties and information from safety data sheets for similar compounds.

Parameter Recommended Condition Rationale
Temperature 2°C to 8°CTo minimize thermal degradation and slow down potential hydrolytic reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent reactions with atmospheric moisture and oxygen. The compound is noted to be hygroscopic and air sensitive[3].
Light In an amber or opaque containerTo protect from light and prevent photolytic degradation.
Container Tightly sealed containerTo prevent the ingress of moisture and air[3][4].

Handling Precautions:

  • Always handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust during handling.

The following workflow provides a decision-making process for the appropriate storage of this compound:

G start Compound Received is_long_term Long-term Storage? (> 1 month) start->is_long_term store_fridge Store at 2-8°C in tightly sealed container is_long_term->store_fridge Yes short_term Short-term Storage (< 1 month) is_long_term->short_term No inert_gas Blanket with Inert Gas (Argon or Nitrogen) store_fridge->inert_gas protect_light Store in Amber Vial or in the dark inert_gas->protect_light end_node Use in Experiment protect_light->end_node short_term->store_fridge

Caption: Decision workflow for the storage of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

4.1. Forced Degradation Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study, in line with ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven at 60°C for 48 hours.

    • Photolytic Degradation (Solid State and Solution): Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

4.2. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potential degradants of varying polarities. A typical mobile phase system would be:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification. Mass spectrometry (MS) detection can be coupled to the HPLC (LC-MS) for the identification of degradation products.

  • Column Temperature: 30°C

The workflow for conducting a forced degradation study is as follows:

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C) analysis Analyze by Stability-Indicating HPLC-PDA/MS Method A->analysis B Base Hydrolysis (0.1N NaOH, 60°C) B->analysis C Oxidative (3% H2O2, RT) C->analysis D Thermal (Solid, 60°C) D->analysis E Photolytic (UV/Vis Light) E->analysis start Prepare Stock Solution of This compound start->A start->B start->C start->D start->E evaluation Evaluate Peak Purity, Identify Degradants, and Quantify Parent Compound analysis->evaluation report Report Stability Profile evaluation->report

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a valuable research chemical whose stability is critical for its successful application. While specific degradation data is limited, an understanding of its chemical nature allows for the establishment of robust storage and handling procedures. The primary stability concerns are hydrolysis and photolysis. To ensure the highest quality of this reagent, it should be stored at refrigerated temperatures, under an inert atmosphere, and protected from light. For critical applications, the implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are strongly recommended to ensure the purity and integrity of the compound.

References

A Comprehensive Technical Guide to the Synthesis of 5-Chloropyrimidine-4-carboxylic Acid: Key Intermediates and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidine-4-carboxylic acid is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth exploration of a robust and scalable synthetic route to this valuable compound, commencing from the readily available starting material, uracil-5-carboxylic acid. We will dissect each synthetic transformation, elucidating the key intermediates, reaction mechanisms, and the rationale behind the chosen experimental conditions. Furthermore, this guide will present detailed, field-proven protocols, data summaries for crucial intermediates, and visual representations of the synthetic pathway to ensure both clarity and reproducibility. An alternative, modern synthetic approach via a Minisci-type reaction will also be discussed, offering a broader perspective on accessing this important molecule.

Introduction: The Significance of the this compound Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. The strategic introduction of a chlorine atom at the 5-position and a carboxylic acid at the 4-position of the pyrimidine ring creates a highly versatile intermediate. The electron-withdrawing nature of both substituents activates the pyrimidine ring for further functionalization, while the carboxylic acid provides a handle for amide bond formation and other conjugations. Consequently, this compound is a key component in the synthesis of a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies. A scalable and efficient synthesis of this molecule is therefore of paramount importance to the pharmaceutical industry.

The Primary Synthetic Pathway: From Uracil-5-carboxylic Acid to the Target Molecule

A reliable and well-documented synthetic route to this compound begins with uracil-5-carboxylic acid (also known as isoorotic acid). This multi-step synthesis involves the formation of key chlorinated intermediates, followed by a selective dechlorination to yield the final product.

Logical Workflow of the Primary Synthetic Pathway

cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product Uracil-5-carboxylic_acid Uracil-5-carboxylic Acid 2_4_Dichloropyrimidine_5_carbonyl_chloride 2,4-Dichloropyrimidine- 5-carbonyl chloride Uracil-5-carboxylic_acid->2_4_Dichloropyrimidine_5_carbonyl_chloride Chlorination (POCl₃, PCl₅) 2_4_Dichloropyrimidine_5_carboxylic_acid 2,4-Dichloropyrimidine- 5-carboxylic acid 2_4_Dichloropyrimidine_5_carbonyl_chloride->2_4_Dichloropyrimidine_5_carboxylic_acid Hydrolysis (H₂O) 5_Chloropyrimidine_4_carboxylic_acid 5-Chloropyrimidine- 4-carboxylic acid 2_4_Dichloropyrimidine_5_carboxylic_acid->5_Chloropyrimidine_4_carboxylic_acid Selective Dechlorination (H₂, Pd/C)

Caption: Primary synthetic route to this compound.

Step 1: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride (Intermediate 1)

The initial step involves the exhaustive chlorination of uracil-5-carboxylic acid. This transformation replaces the hydroxyl groups of the uracil ring and converts the carboxylic acid to an acid chloride in a single operation.

Expertise & Experience: The use of phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) is a classic and potent method for converting pyrimidinediones to their corresponding dichloropyrimidines.[1] The reaction proceeds via the formation of phosphate esters at the oxygen atoms of the uracil ring, which are subsequently displaced by chloride ions. The presence of PCl₅ also ensures the conversion of the carboxylic acid to the more reactive carbonyl chloride.

Experimental Protocol:

  • To a flask equipped with a reflux condenser and a gas outlet to a scrubber, add uracil-5-carboxylic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) and phosphorus pentachloride (PCl₅, ~3-4 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Allow the mixture to cool to room temperature and then carefully remove the excess POCl₃ by vacuum distillation.

  • The crude 2,4-dichloropyrimidine-5-carbonyl chloride can be purified by vacuum distillation.[1]

Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by the complete consumption of the solid starting material and the formation of a clear solution. The final product can be characterized by its boiling point and spectroscopic methods to ensure purity.

PropertyValue
IUPAC Name 2,4-dichloropyrimidine-5-carbonyl chloride
CAS Number 2972-52-3
Molecular Formula C₅HCl₃N₂O
Molecular Weight 211.43 g/mol
Appearance Clear, colorless to yellow liquid
Boiling Point 130 °C at 12 mmHg
Key Spectroscopic Data Characterized by the absence of O-H and N-H stretches in IR and a distinct carbonyl stretch for the acid chloride.
Step 2: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid (Intermediate 2)

The second step is the selective hydrolysis of the acid chloride functionality of intermediate 1 to the corresponding carboxylic acid.

Expertise & Experience: The hydrolysis of an acid chloride is a straightforward nucleophilic acyl substitution reaction.[2] Care must be taken to control the reaction conditions, as the chloro-substituents on the pyrimidine ring are also susceptible to hydrolysis, albeit at a slower rate, especially under harsh basic conditions. Performing the hydrolysis under neutral or mildly acidic conditions at low temperatures minimizes the risk of side reactions.

Experimental Protocol:

  • Cool a flask containing water to 0-5 °C in an ice bath.

  • Slowly add 2,4-dichloropyrimidine-5-carbonyl chloride (1 equivalent) to the cold water with vigorous stirring.

  • Stir the mixture at 0-5 °C for 1-2 hours.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • The product can be recrystallized from a suitable solvent system like ethanol/water if further purification is needed.

Trustworthiness: The reaction is validated by the complete consumption of the starting material (monitored by TLC or LC-MS) and the formation of a solid precipitate. The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (which will show the appearance of a broad O-H stretch and a shift in the carbonyl frequency).

PropertyValue
IUPAC Name 2,4-dichloropyrimidine-5-carboxylic acid
CAS Number 37131-89-8
Molecular Formula C₅H₂Cl₂N₂O₂
Molecular Weight 192.99 g/mol
Appearance Solid
Melting Point 90-97 °C
Key Spectroscopic Data ¹H NMR will show a single proton singlet for the pyrimidine ring. IR will show a characteristic broad O-H stretch for the carboxylic acid.
Step 3: Selective Dechlorination to this compound (Final Product)

This final step is a selective catalytic hydrogenation to remove one of the chlorine atoms from the pyrimidine ring, yielding the target molecule.

Expertise & Experience: The selective dechlorination of polychlorinated heteroaromatics is a well-established but often challenging transformation.[3][4] The chlorine atom at the 4-position of the pyrimidine ring is generally more reactive towards nucleophilic substitution and also more susceptible to hydrogenolysis than the chlorine at the 2-position. This difference in reactivity can be exploited to achieve selective dechlorination. Palladium on carbon (Pd/C) is a common and effective catalyst for this type of reaction.[5] The addition of a base, such as triethylamine or sodium acetate, is crucial to neutralize the hydrochloric acid that is formed during the reaction, preventing catalyst deactivation and potential side reactions.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 2,4-dichloropyrimidine-5-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a base, for example, sodium acetate (1.1 equivalents).

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically at 1-3 atm pressure).

  • Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or monitoring by HPLC indicates the completion of the reaction.

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be taken up in water, acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.

Trustworthiness: The success of this selective reaction is validated by careful monitoring. HPLC is the ideal tool to track the disappearance of the starting material and the formation of the desired product, while also checking for the formation of over-reduced (dechlorinated at both positions) or ring-saturated byproducts. The final product's identity and purity should be confirmed by NMR, MS, and melting point analysis.

An Alternative Synthetic Strategy: The Minisci Reaction

For a more modern approach, particularly for the synthesis of the ester precursor of the target molecule, the Minisci reaction offers a powerful alternative.[6] This radical-based reaction allows for the direct C-H functionalization of heteroaromatics.

Conceptual Workflow of the Minisci Approach

5-Chloropyrimidine 5-Chloropyrimidine Ethyl_5-Chloropyrimidine-4-carboxylate Ethyl 5-Chloropyrimidine- 4-carboxylate 5-Chloropyrimidine->Ethyl_5-Chloropyrimidine-4-carboxylate Minisci Alkoxycarbonylation (Ethyl pyruvate, FeSO₄, H₂O₂) 5-Chloropyrimidine-4-carboxylic_acid 5-Chloropyrimidine- 4-carboxylic acid Ethyl_5-Chloropyrimidine-4-carboxylate->5-Chloropyrimidine-4-carboxylic_acid Hydrolysis (e.g., LiOH, H₂O)

References

The Biological Versatility of 5-Chloropyrimidine-4-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of nucleic acids, playing a central role in the genetic code and cellular function. This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. These activities span from anticancer and antiviral to antibacterial and anti-inflammatory applications. The strategic modification of the pyrimidine ring at various positions allows for the fine-tuning of its biological properties, making it a privileged scaffold in modern drug discovery. This guide focuses on the biological potential of a specific derivative, 5-Chloropyrimidine-4-carboxylic acid, and its related analogues, providing a technical framework for researchers, scientists, and drug development professionals. While direct biological data on this compound is limited in publicly available literature, this guide will extrapolate its potential activities based on the well-established structure-activity relationships (SAR) of closely related pyrimidine-4-carboxylic acid derivatives. We will delve into its potential as an anticancer agent, exploring its likely mechanisms of action, and provide detailed experimental protocols to facilitate further investigation into its therapeutic promise.

Anticipated Biological Activity Profile: An In-depth Analysis

Based on extensive research into the biological activities of substituted pyrimidines, this compound is anticipated to exhibit a range of biological effects, with a primary focus on anticancer and enzyme inhibitory activities. The presence of the chloro-substituent at the 5-position and the carboxylic acid at the 4-position are key determinants of its potential pharmacological profile.

Anticancer Potential: Targeting Key Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. Numerous derivatives have been shown to exert their effects by inhibiting key enzymes and protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

1. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling of VEGF, a potent pro-angiogenic factor. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several 2-amino-4-aryl-5-chloropyrimidine analogues have been identified as potent inhibitors of both VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1)[1]. The 5-chloro substitution on the pyrimidine ring is a common feature in these potent inhibitors, suggesting that this compound could serve as a valuable scaffold or intermediate for the development of novel VEGFR-2 inhibitors.

Logical Relationship: VEGFR-2 Inhibition Pathway

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor 5-Chloropyrimidine -4-carboxylic acid (Hypothesized) Inhibitor->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

2. Inhibition of Cyclin-Dependent Kinases (CDKs):

CDKs are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. As mentioned, 2-amino-4-aryl-5-chloropyrimidines have shown inhibitory activity against CDK1[1]. The carboxylic acid moiety at the 4-position of this compound could potentially interact with the active site of CDKs, making it a candidate for further investigation as a cell cycle inhibitor.

Experimental Workflow: Screening for Anticancer Activity

Anticancer_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Compound Synthesis (this compound derivatives) B Cell Viability Assay (MTT) (e.g., MCF-7, HCT116, A549) A->B D Kinase Inhibition Assays (VEGFR-2, CDK1) A->D C Determine IC50 Values B->C F Lead Compound Selection C->F E Determine IC50/Ki Values D->E E->F G Xenograft Tumor Model Establishment F->G H Compound Administration G->H I Tumor Growth Measurement H->I J Toxicity Assessment H->J

Caption: A typical workflow for evaluating anticancer potential.

Enzyme Inhibition: A Broader Perspective

The pyrimidine-4-carboxylic acid scaffold is not limited to kinase inhibition. Structure-activity relationship studies on pyrimidine analogs as inhibitors of dihydroorotate dehydrogenase (DHO-DH), a key enzyme in the de novo pyrimidine biosynthetic pathway, have shown that the carboxylic acid group at the 6-position (equivalent to the 4-position in our target molecule's numbering) is crucial for significant enzyme inhibition[2]. This suggests that this compound could potentially inhibit enzymes that recognize a carboxylic acid moiety within a heterocyclic ring system.

Experimental Protocols: A Practical Guide to Biological Evaluation

To rigorously assess the biological activity of this compound and its derivatives, a series of well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

In Vitro Kinase Inhibition Assay: VEGFR-2

This assay determines the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a solution of recombinant human VEGFR-2 enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

  • Assay Setup (96-well plate):

    • Add 5 µL of serially diluted this compound (in kinase buffer with a small percentage of DMSO) to the test wells.

    • Add 5 µL of kinase buffer with DMSO to the control wells.

    • Add 20 µL of the VEGFR-2 enzyme solution to all wells except the blank.

    • Add 20 µL of kinase buffer to the blank wells.

  • Initiate Reaction: Add 25 µL of the substrate/ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

Xenograft models using immunodeficient mice are crucial for evaluating the in vivo efficacy of potential anticancer compounds.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Evaluate any signs of toxicity based on body weight changes and clinical observations.

Quantitative Data Summary: A Comparative Perspective

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
2-Amino-4-aryl-5-chloropyrimidinesVEGFR-2-Varies[1]
2-Amino-4-aryl-5-chloropyrimidinesCDK1-Varies[1]
5-Substituted Orotic Acid DerivativesDHO-DH-Ki of 45 µM for D,L-5-trans-methyl DHO[2]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The structural features of this molecule, namely the 5-chloro and 4-carboxylic acid substitutions on the pyrimidine ring, suggest a high potential for interaction with various biological targets, including protein kinases like VEGFR-2 and CDKs, as well as metabolic enzymes.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activities. A thorough investigation, starting with in vitro cytotoxicity screening across a panel of cancer cell lines, followed by specific enzyme inhibition assays and culminating in in vivo efficacy studies using xenograft models, is warranted.

Future research should focus on synthesizing a library of derivatives based on the this compound scaffold to explore the structure-activity relationships further. Modifications at the 2- and 6-positions of the pyrimidine ring could lead to the discovery of compounds with enhanced potency and selectivity. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical entity and paving the way for the development of next-generation targeted therapies.

References

Methodological & Application

Application Note: Robust Protocols for Amide Coupling with 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of a Privileged Scaffold

5-Chloropyrimidine-4-carboxylic acid is a cornerstone building block in modern medicinal chemistry. Its rigid, heteroaromatic structure is a common feature in a multitude of clinically relevant molecules, particularly kinase inhibitors, where the pyrimidine core often serves as a crucial hinge-binding motif.[1][2][3] The ability to reliably and efficiently form amide bonds at the C4-position is therefore a frequent and critical task in drug discovery programs.

However, the inherent electronic nature of the pyrimidine ring presents distinct challenges. The two nitrogen atoms and the C5-chloro substituent render the heterocyclic system highly electron-deficient. This electronic pull deactivates the C4-carboxylic acid, making it a poorer substrate for nucleophilic attack compared to simpler benzoic acids.[4] Consequently, sluggish reactions, low yields, and the need for harsh conditions are common hurdles. Furthermore, coupling with poorly nucleophilic or sterically hindered amines can be particularly difficult, demanding carefully optimized protocols.[5]

This guide provides a detailed analysis of field-proven protocols for the successful amide coupling of this compound, explaining the chemical principles behind each method and offering step-by-step instructions to empower researchers to overcome these synthetic challenges.

Strategic Protocol Selection

The choice of coupling strategy is paramount and depends critically on the properties of the amine coupling partner. A preliminary assessment of the amine's nucleophilicity and steric bulk will guide the selection of the most appropriate method, saving valuable time and resources.

ProtocolSelection sub Amine Substrate decision1 Nucleophilicity? sub->decision1 decision2 Steric Hindrance? decision1->decision2 High protocol2 Protocol 2: HATU (High Potency for Challenging Cases) decision1->protocol2 Low (e.g., anilines) protocol1 Protocol 1: EDC / Oxyma (Cost-Effective Standard) decision2->protocol1 Low decision2->protocol2 High protocol3 Protocol 3: SOCl₂ / Acid Chloride (Harsh, but Effective for Unreactive Amines) protocol2->protocol3 If fails

Caption: Workflow for selecting an appropriate amide coupling protocol.

Core Protocols and Mechanistic Insights

Protocol 1: Carbodiimide-Mediated Coupling (EDC/Oxyma)

This method is a workhorse in medicinal chemistry due to its mild conditions, operational simplicity, and the water-solubility of its urea byproduct, which simplifies purification.[6][7] The reaction proceeds by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions; therefore, an additive is essential.

While 1-hydroxybenzotriazole (HOBt) has been traditionally used, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is now widely recommended as a superior alternative.[8][9] Oxyma is non-explosive, enhancing laboratory safety, and often provides higher yields and superior suppression of racemization compared to HOBt.[8][10][11] The additive intercepts the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.

Mechanism of EDC/Oxyma Coupling:

EDC_Mechanism cluster_products Acid R-COOH (this compound) Isourea O-Acylisourea (Highly Reactive) Acid->Isourea EDC EDC EDC->Isourea Amine R'-NH₂ Oxyma Oxyma-OH ActiveEster Oxyma Active Ester (More Stable) Isourea->ActiveEster + Oxyma-OH Urea EDU Byproduct (Water-Soluble) Amide Amide Product ActiveEster->Amide + R'-NH₂

Caption: Simplified mechanism of EDC/Oxyma mediated amide coupling.

Detailed Experimental Protocol (EDC/Oxyma):

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add the amine (1.1-1.2 eq), OxymaPure (1.2 eq), and finally EDC·HCl (1.2 eq).

  • Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid proton.

  • Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and Oxyma), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Uronium/Phosphonium Salt Coupling (HATU)

For challenging couplings involving sterically hindered amines or electron-deficient anilines, more potent coupling reagents are required.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based reagent that generates a very reactive OAt-active ester.[12][13]

The superior performance of HATU is attributed to the 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The pyridine nitrogen atom in the HOAt leaving group can participate in the reaction, stabilizing the transition state through a neighboring group effect, which accelerates the rate of amidation.[12]

Mechanism of HATU Coupling:

HATU_Mechanism cluster_products Carboxylate R-COO⁻ (from Acid + Base) AcylUronium O-Acyl(tetramethyl)isouronium (Unstable) Carboxylate->AcylUronium HATU HATU HATU->AcylUronium Amine R'-NH₂ ActiveEster OAt Active Ester (Highly Reactive) AcylUronium->ActiveEster TMU Tetramethylurea (Byproduct) AcylUronium->TMU (releases) Amide Amide Product ActiveEster->Amide + R'-NH₂ HOAt HOAt (Byproduct) Amide->HOAt (releases)

Caption: Key steps in the HATU-mediated activation and coupling process.

Detailed Experimental Protocol (HATU):

  • Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[14]

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0-3.0 eq) dropwise. The base deprotonates the carboxylic acid, initiating the activation.[15]

  • Pre-activation (Optional but Recommended): Stir the mixture at 0 °C for 15-30 minutes. This allows for the formation of the active ester before the amine is introduced.

  • Amine Addition: Add the amine (1.1-1.2 eq) to the pre-activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be beneficial.

  • Work-up:

    • Dilute the mixture with ethyl acetate.

    • Wash thoroughly with 5% aqueous LiCl solution (to help remove DMF), followed by sequential washes with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography. Note that tetramethylurea (TMU), a byproduct, can sometimes be challenging to remove and may require careful chromatography.[16]

Protocol 3: Acid Chloride Formation (via Thionyl Chloride)

This classical two-step approach is a powerful, albeit harsh, method for activating carboxylic acids.[] It is particularly useful when other methods fail, especially with highly unreactive amines. The carboxylic acid is first converted to the highly electrophilic acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[18][19] The isolated or in situ generated acyl chloride then readily reacts with the amine.

Caution: This method is not suitable for substrates with acid-sensitive functional groups. Thionyl chloride reacts vigorously with water and generates HCl and SO₂ gas; it must be handled in a well-ventilated fume hood.

Detailed Experimental Protocol (SOCl₂): Step A: Formation of the Acyl Chloride

  • Setup: Place this compound (1.0 eq) in a flask equipped with a reflux condenser under an inert atmosphere.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-5.0 eq), either neat or in a solvent like toluene. Add a catalytic amount (1-2 drops) of DMF (Vilsmeier-Haack catalysis).

  • Reaction: Gently heat the mixture to reflux (typically 70-80 °C) for 1-3 hours until gas evolution ceases and the solid dissolves.

  • Isolation: Carefully remove the excess SOCl₂ under reduced pressure (a trap containing NaOH solution is recommended to neutralize the vapor). The resulting crude 5-chloropyrimidine-4-carbonyl chloride is often used directly in the next step.

Step B: Amide Formation

  • Setup: Dissolve the amine (1.1 eq) and a base such as triethylamine or pyridine (2.0 eq) in an anhydrous solvent like DCM or THF in a separate flask, and cool to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cold amine solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up & Purification: Quench the reaction by adding water. Separate the organic layer, wash with 1N HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify by column chromatography as described in the previous protocols.

Comparative Summary and Troubleshooting

Parameter Protocol 1: EDC/Oxyma Protocol 2: HATU Protocol 3: SOCl₂ / Acid Chloride
Reactivity GoodExcellentVery High
Best For Primary/secondary aliphatic amines, electron-rich anilines.Hindered amines, electron-deficient anilines, challenging couplings.Unreactive amines where other methods fail.
Conditions Mild (RT)Mild (0 °C to RT)Harsh (Reflux, acidic)
Byproducts Water-soluble urea (EDU)Tetramethylurea (TMU), HOAtHCl, SO₂
Pros Cost-effective, easy work-up, safe.High efficiency, fast reaction rates, low epimerization.[12]Highly potent, inexpensive reagents.
Cons May be sluggish for difficult substrates.Expensive, TMU byproduct can be difficult to remove.[16]Not compatible with sensitive functional groups, hazardous reagents.[]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Insufficient activation of the carboxylic acid.Switch from EDC/Oxyma to a more potent reagent like HATU.
Poorly nucleophilic amine.Use HATU or the acyl chloride method. Consider gentle heating (40-50 °C).
Reagents (solvent, base) are not anhydrous.Ensure all glassware is oven-dried and use fresh, anhydrous solvents and reagents.
Multiple Byproducts Side reaction of O-acylisourea (EDC method).Ensure sufficient Oxyma or HOBt is used (at least 1.1 eq).
Guanidinylation of amine (HATU method).Add the amine after a pre-activation step of the acid with HATU and base.
Starting Material Recovered Insufficient base.Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used.
Reaction time is too short.Monitor the reaction by LC-MS and allow it to proceed to completion.

Conclusion

The successful synthesis of 5-chloropyrimidine-4-carboxamides is a critical and achievable goal in pharmaceutical research. While the electron-deficient nature of the scaffold presents a challenge, it can be reliably overcome through the rational selection of an appropriate coupling protocol. For routine transformations, the EDC/Oxyma method offers a safe and efficient route. For more demanding substrates, the superior reactivity of HATU provides a powerful solution. Finally, the classical acyl chloride approach remains a valuable option for the most recalcitrant cases. By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently and efficiently synthesize these valuable molecular entities.

References

Synthesis of Kinase Inhibitors from 5-Chloropyrimidine-4-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Chloropyrimidine-4-carboxylic Acid Scaffold

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of DNA and RNA.[1] In the realm of medicinal chemistry, this heterocycle has proven to be a "privileged scaffold," particularly in the design of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent and selective interactions within the kinase hinge region.

This guide focuses on a particularly versatile starting material: This compound . The strategic placement of the chloro and carboxylic acid functionalities offers a dual-pronged approach to molecular elaboration. The carboxylic acid at the 4-position serves as a prime handle for amide bond formation, allowing for the introduction of a wide array of side chains that can probe different regions of the kinase active site.[2] Simultaneously, the chloro group at the 5-position, while less reactive than those at the 2 or 4 positions of the pyrimidine ring, can participate in nucleophilic aromatic substitution (SNAr) reactions or be utilized in cross-coupling reactions to further diversify the molecular structure. This inherent reactivity profile makes this compound an attractive and efficient starting point for the construction of complex kinase inhibitors.

This document provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the synthesis of potential kinase inhibitors, intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Modular Approach

The overarching synthetic strategy is a modular, two-step process that allows for the systematic exploration of chemical space and the generation of a library of diverse kinase inhibitor candidates.

G A 5-Chloropyrimidine- 4-carboxylic acid B Amide Coupling (Activation of Carboxylic Acid) A->B Step 1 D Intermediate: 5-Chloropyrimidine-4-carboxamide Library B->D C Diverse Amine Building Blocks C->B E Further Derivatization (e.g., SNAr at C5-Cl) D->E Step 2 (Optional) G Final Kinase Inhibitor Library D->G Direct to Final Product E->G F Diverse Nucleophiles F->E

Figure 1: General workflow for the synthesis of kinase inhibitors from this compound.

The initial and pivotal step is the formation of a stable amide bond at the C4-carboxylic acid position. This is followed by an optional, yet powerful, diversification step involving the C5-chloro substituent.

Part 1: Amide Bond Formation - Crafting the Core Structure

The formation of the pyrimidine-4-carboxamide is the linchpin of this synthetic approach. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is essential.[2]

Choosing the Right Coupling Reagent

A plethora of amide coupling reagents are available, each with its own merits and drawbacks. The choice of reagent is critical and depends on factors such as the steric and electronic properties of the amine, desired reaction conditions, and cost.[3]

Coupling Reagent SystemKey Advantages & ConsiderationsTypical Conditions
EDC/HOBt Water-soluble byproducts, mild conditions. HOBt minimizes racemization.[4]EDC (1.1 eq), HOBt (1.1 eq), DIPEA (2.0 eq), DMF or DCM, RT, 4-12 h
HATU/DIPEA High coupling efficiency, even with hindered amines. Rapid reactions.HATU (1.1 eq), DIPEA (2.0 eq), DMF, RT, 1-4 h
T3P® (Propylphosphonic Anhydride) Excellent for a broad range of substrates, high yields, and easy workup.T3P® (1.5 eq), Pyridine or Et3N (3.0 eq), DCM or EtOAc, 0 °C to RT, 2-6 h

Table 1: Comparison of common amide coupling reagents.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of a 5-chloropyrimidine-4-carboxamide library.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Activation and Coupling: To the stirred solution, add HATU (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloropyrimidine-4-carboxamide derivative.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, observing the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the expected product. Further characterization by ¹H and ¹³C NMR will confirm the structure.

Part 2: Diversification via the C5-Chloro Group

While many potent kinase inhibitors can be generated directly from the amide coupling step, the C5-chloro group offers a valuable opportunity for further structural modification to fine-tune biological activity and physicochemical properties.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the 5-position can be displaced by various nucleophiles, although this may require more forcing conditions compared to substitutions at the 2 or 4 positions.

Materials:

  • 5-Chloropyrimidine-4-carboxamide derivative (from Protocol 1)

  • Nucleophile (e.g., a substituted aniline, thiol, or alcohol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

  • High-boiling point solvent (e.g., DMA, NMP, or DMSO)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve the 5-chloropyrimidine-4-carboxamide (1.0 eq), the chosen nucleophile (1.5-2.0 eq), and the base (2.0-3.0 eq) in a suitable high-boiling point solvent.

  • Heating: Heat the reaction mixture at a high temperature (typically 120-160 °C) for several hours to overnight. Microwave irradiation can also be employed to accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, perform an appropriate aqueous work-up and extract the product with an organic solvent. Purify the crude product by flash column chromatography or preparative HPLC.

Biological Evaluation: From Bench to Biology

The synthesized compounds should be evaluated for their ability to inhibit the activity of target kinases. A common and effective method is a biochemical kinase assay.

Protocol 3: General Kinase Inhibition Assay (e.g., for Aurora Kinase A)

This protocol provides a general framework for assessing the inhibitory potential of the synthesized compounds against a specific kinase, such as Aurora Kinase A, which is a common target for pyrimidine-based inhibitors.[5]

Materials:

  • Recombinant human Aurora Kinase A

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., HTRF®, AlphaLISA®, or a phosphospecific antibody-based ELISA)

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase (e.g., Aurora A) E Phosphorylated Substrate A->E B Peptide Substrate B->E C ATP C->E D Synthesized Inhibitor D->A Inhibition F Detection Reagent (e.g., Anti-phospho Antibody) E->F G Signal Generation F->G

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Kinase Reaction: In a microplate, add the kinase, peptide substrate, and the inhibitor at various concentrations in the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence, luminescence) and calculate the percent inhibition for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation:

Compound IDAmine MoietyC5-SubstituentKinase IC₅₀ (nM)
I-1 3-chloro-4-fluoroanilineCl150
I-2 4-(aminomethyl)piperidineCl275
I-3 3-chloro-4-fluoroaniline4-methylpiperazin-1-yl25

Table 2: Representative data for a library of synthesized kinase inhibitors.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and modular synthetic routes described herein allow for the rapid generation of diverse compound libraries. The strategic combination of amide coupling and nucleophilic aromatic substitution provides a powerful platform for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this privileged scaffold in the ongoing quest for new and effective targeted cancer therapies.

References

Application Notes & Protocols: 5-Chloropyrimidine-4-carboxylic Acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials.[1][2][3] Pyrimidine derivatives are integral to numerous approved drugs, exhibiting a wide range of therapeutic activities including anticancer, antiviral, and antimicrobial properties.[2][4][5] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery and development.

5-Chloropyrimidine-4-carboxylic acid (CAS: 64224-65-3) has emerged as a particularly valuable building block for the synthesis of complex heterocyclic systems.[6] Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a carboxylic acid at the 4-position and a chlorine atom at the 5-position. This bifunctional nature allows for a stepwise and controlled elaboration of the pyrimidine core, providing synthetic chemists with a powerful tool to generate molecular diversity. The electron-deficient character of the pyrimidine ring further activates the chlorine atom for a range of transformations.[7]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of this compound in key synthetic transformations.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's properties and electronic nature is fundamental to designing successful synthetic strategies.

PropertyValue
CAS Number 64224-65-3
Molecular Formula C₅H₃ClN₂O₂
Molecular Weight 158.54 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in acidic and alkaline solutions, sparingly soluble in water.

Reactivity Insights: The synthetic versatility of this compound is governed by its key functional groups:

  • C5-Chlorine: This position is activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms and the carboxylic acid group. It is also an excellent handle for Palladium-Catalyzed Cross-Coupling Reactions , enabling the formation of C-C, C-N, and C-S bonds.

  • C4-Carboxylic Acid: This group is a classic precursor for Amide Bond Formation , a ubiquitous reaction in medicinal chemistry for linking molecular fragments.[8] It can also be converted to esters or other derivatives. The presence of the carboxylic acid can influence the biological activity of the final compound.[9]

G cluster_0 Key Synthetic Pathways A 5-Chloropyrimidine- 4-carboxylic acid B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C-C, C-N bond formation @ C5-Cl C Nucleophilic Aromatic Substitution (SNAr) A->C Displacement of Cl @ C5 D Amide Bond Formation A->D Derivatization of COOH @ C4 E Diverse Heterocyclic Scaffolds B->E C->E D->E Orthogonal functionalization

Caption: Key synthetic transformations using the title building block.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organic halide and an organoboron compound.[10] For chloropyrimidines, which can be less reactive than their bromo- or iodo-analogs, the selection of an appropriate catalyst, ligand, and base system is critical for achieving high yields.[10] This reaction is paramount for synthesizing biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling arylboronic acids with this compound. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Under a positive flow of inert gas, add this compound, the arylboronic acid, the palladium catalyst, and the base to the flask.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere, which is crucial to prevent catalyst degradation.[11]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights (Causality):

  • Catalyst/Ligand Choice: For less reactive chloro-substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly enhance catalytic activity by promoting the oxidative addition step.[11] Pd(PPh₃)₄ is a reliable starting point, while catalysts like PdCl₂(dppf) are also highly effective.[12]

  • Base and Solvent: The choice of base is critical; K₃PO₄ is often effective for challenging couplings.[11] A mixed solvent system like Dioxane/H₂O helps to dissolve both the organic substrates and the inorganic base.[11]

G pd0 Pd(0)L2 RX Ar-Cl (Pyrimidine) pd2_halide R-Pd(II)L2-X pd2_boronate R-Pd(II)L2-R' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 product R-R' pd2_boronate->product Reductive Elimination product->pd0 RX->pd2_halide Oxidative Addition Boronic Ar'-B(OH)2 + Base Boronic->pd2_boronate

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the C5-chloro substituent susceptible to displacement by a wide range of nucleophiles. This SNAr reaction is a powerful and often metal-free method for introducing amines, thiols, and alkoxides, which are key functional groups in many bioactive molecules.

Protocol 2: SNAr Amination

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.1-2.0 equiv.)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃) (2.0-3.0 equiv.)

  • Solvent (e.g., Ethanol, Acetonitrile, DMF, or Dioxane)

  • Round-bottom flask

Step-by-Step Methodology:

  • Setup: To a round-bottom flask containing this compound, add the chosen solvent and the amine.

  • Base Addition: Add the base to the stirred solution. If using the carboxylic acid directly, a sufficient amount of base is needed to neutralize it in addition to scavenging the HCl byproduct.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). The optimal temperature depends on the nucleophilicity of the amine and the reactivity of the substrate.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If the product is a solid, it may precipitate upon cooling or addition of water.

  • Purification: The crude product can be purified by recrystallization or column chromatography. If the product contains a carboxylic acid, an acidic workup (e.g., adding dilute HCl to pH ~4-5) will be necessary to precipitate the product from an aqueous solution.

Expert Insights (Causality):

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity.

  • Substrate Reactivity: The rate of SNAr is enhanced by electron-withdrawing groups on the aromatic ring, as they stabilize the negative charge of the Meisenheimer complex. The two nitrogen atoms in the pyrimidine ring serve this purpose effectively.[13]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more "naked" and reactive.

Application 3: Amide Bond Formation

The amide bond is arguably the most important functional group in medicinal chemistry, linking molecular fragments in a stable and predictable manner.[8] The carboxylic acid of the title compound is readily converted into an amide using standard coupling reagents.

Protocol 3: Amide Coupling using EDC/HOBt

This protocol employs the widely used carbodiimide reagent EDC in conjunction with the additive HOBt, a combination known for its efficiency and ability to suppress side reactions and racemization.[14]

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.0-1.2 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equiv.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1-1.5 equiv.)

  • Base (e.g., DIPEA or TEA) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., DMF or Dichloromethane (DCM))

Step-by-Step Methodology:

  • Setup: Dissolve this compound, the amine, and HOBt in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add the base (e.g., DIPEA) to the mixture and stir for 5-10 minutes at room temperature.

  • Coupling Reagent Addition: Add EDC to the reaction mixture. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.

  • Reaction: Stir the reaction at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[15]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Expert Insights (Causality):

  • Mechanism of Action: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt acts as a "trap," reacting with the O-acylisourea to form an HOBt active ester.[14] This new intermediate is more stable but still highly reactive towards the amine, leading to a cleaner reaction and higher yield of the desired amide.

  • Alternative Reagents: For particularly difficult couplings (e.g., with sterically hindered or electron-deficient amines), more potent uronium/aminium-based reagents like HATU can be employed.[16]

G cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amine R'-NH2 HOBt_Ester->Amine Amine Attack Amide Amide Product Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Conclusion

This compound is a high-value, versatile building block for the synthesis of diverse heterocyclic structures. Its capacity for orthogonal functionalization via palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and amide bond formation provides a robust platform for generating novel molecular entities. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this reagent in their synthetic campaigns, accelerating progress in drug discovery and materials science.

References

Application Notes & Protocols: Synthesis of Pyrimidine-Based APIs Using 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Its prevalence stems from its unique physicochemical properties; the nitrogen atoms in the six-membered ring act as effective hydrogen bond acceptors, while the entire ring can serve as a bioisostere for phenyl groups, often improving pharmacokinetic profiles.[1][3] This versatility makes pyrimidine derivatives a subject of intense research in drug discovery.[4][5]

This guide focuses on the synthetic utility of a highly functionalized and versatile building block: 5-Chloropyrimidine-4-carboxylic acid . This synthon offers two distinct and orthogonal reactive handles, enabling sequential and controlled modifications to build molecular complexity. The carboxylic acid at the C4 position is primed for amide bond formation, a ubiquitous linkage in pharmaceutical agents. Simultaneously, the chloro group at the C5 position, located on an electron-deficient aromatic ring, is an excellent site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Herein, we provide detailed, field-proven protocols for two fundamental transformations using this compound: amide coupling and Suzuki-Miyaura cross-coupling. These notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower effective and efficient synthesis of novel pyrimidine-based APIs.

Section 1: The Strategic Advantage of this compound

The strategic value of this compound lies in its two chemically distinct reactive centers. This allows for a divergent synthetic approach, where a common intermediate can be diversified into a library of compounds by reacting each site with different partners.

  • C4-Carboxylic Acid: This group is readily activated for coupling with a vast array of primary and secondary amines to form stable amide bonds. This is a cornerstone of API synthesis, allowing for the introduction of diverse functional groups that can modulate solubility, cell permeability, and target binding.

  • C5-Chloro Group: The electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making it susceptible to displacement.[6] This site is ideal for forming carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds through powerful and reliable methods like Suzuki or Buchwald-Hartwig cross-coupling, enabling the introduction of aryl, heteroaryl, or amino substituents.[7][8]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Chloropyrimidine) pd_complex R¹-Pd(II)L_n-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl R¹-Pd(II)L_n-R² transmetal->pd_biaryl boronic R²-B(OH)₂ + Base boronic->transmetal reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regenerated product Product R¹-R² reductive_elim->product

References

Application Note: Strategic Use of 5-Chloropyrimidine-4-carboxylic Acid in the Synthesis of Potent Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Imperative of Aurora Kinase Inhibition

The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are critical regulators of mitosis.[1][2][3][4] They orchestrate a multitude of processes essential for cell division, including centrosome maturation, chromosome segregation, and cytokinesis.[4][5][6] In healthy cells, their expression and activity are tightly controlled, peaking during the G2/M phase of the cell cycle.[2][5] However, in a wide array of human cancers, these kinases are frequently overexpressed, leading to genetic instability, aneuploidy, and uncontrolled cell proliferation—hallmarks of tumorigenesis.[1][2][3][4] This direct correlation with cancer pathogenesis establishes the Aurora kinases as compelling targets for therapeutic intervention.[2][3][7] Small molecule inhibitors that can block the ATP-binding site of these kinases disrupt mitotic progression, ultimately inducing cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[5][7][8]

The Strategic Advantage of the 5-Chloropyrimidine-4-carboxylic Acid Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer drugs.[9] For the synthesis of Aurora kinase inhibitors, This compound emerges as a particularly valuable starting material due to its intrinsic chemical functionalities.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites: a carboxylic acid at the 4-position and a halogen at the 5-position. The carboxylic acid is primed for standard amide bond formation, a cornerstone reaction in drug synthesis.[10] The chlorine atom, activated by the electron-withdrawing pyrimidine ring, is susceptible to nucleophilic aromatic substitution (SNAr).[11][12][13] This "orthogonal" reactivity allows for a sequential and controlled construction of the final inhibitor molecule.

  • Vectorial Control: This dual functionality provides medicinal chemists with precise control over the synthetic route. Typically, the amide bond is formed first, introducing a key pharmacophoric element. The subsequent SNAr reaction allows for the installation of a second diversity point, enabling the fine-tuning of properties like potency, selectivity, and pharmacokinetics.

  • Structural Precedent: Many potent, clinically evaluated Aurora kinase inhibitors are built upon a 2,4-diaminopyrimidine or related pyrimidine core.[9] Starting with this compound provides a direct and efficient entry into this established class of compounds.

General Synthetic Strategy: A Two-Stage Approach

The synthesis of Aurora kinase inhibitors from this compound generally follows a logical and robust two-stage workflow. This strategy leverages the differential reactivity of the scaffold's functional groups.

Stage 1: Amide Bond Formation

The initial step involves the coupling of the carboxylic acid with a desired amine (R¹-NH₂). This amine fragment is often a key recognition element for the kinase's hinge region. This transformation is typically achieved using standard peptide coupling reagents.

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

Following the amide coupling, the chlorine atom at the 5-position is displaced by a second amine nucleophile (R²-NH₂). This reaction introduces another crucial part of the molecule that often interacts with the solvent-exposed region of the kinase, influencing selectivity and physical properties.

Below is a generalized workflow diagram for this synthetic approach.

G cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 5-Chloropyrimidine- 4-carboxylic acid C Amide Intermediate A->C B Amine 1 (R¹-NH₂) E Final Aurora Kinase Inhibitor C->E D Amine 2 (R²-NH₂)

Caption: General two-stage synthetic workflow.

Detailed Protocol: Synthesis of a Representative Pyrimidine-Based Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, Aurora kinase inhibitor, AKi-451 , based on established literature procedures for pyrimidine-based inhibitors.[14][15]

Reaction Scheme:

Caption: Synthesis of a model inhibitor, AKi-451.

Materials and Reagents
ReagentMW ( g/mol )Molarity/DensitySource
This compound158.54-Commercial Vendor
Aniline93.131.022 g/mLCommercial Vendor
1-Methylpiperazine100.160.92 g/mLCommercial Vendor
HATU380.23-Commercial Vendor
DIPEA (N,N-Diisopropylethylamine)129.240.742 g/mLCommercial Vendor
DMF (N,N-Dimethylformamide), Anhydrous73.090.944 g/mLCommercial Vendor
NMP (N-Methyl-2-pyrrolidone), Anhydrous99.131.028 g/mLCommercial Vendor
Dichloromethane (DCM)84.931.33 g/mLCommercial Vendor
Ethyl Acetate (EtOAc)88.110.902 g/mLCommercial Vendor
Saturated aq. NaHCO₃--Lab Prepared
Brine--Lab Prepared
Anhydrous MgSO₄120.37-Commercial Vendor
Protocol: Stage 1 - Synthesis of 5-Chloro-N-phenylpyrimidine-4-carboxamide (Intermediate I)
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.59 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous DMF (30 mL). Stir until the solid is fully dissolved. To this solution, add Aniline (0.91 mL, 10.0 mmol, 1.0 equiv), followed by DIPEA (5.2 mL, 30.0 mmol, 3.0 equiv).

  • Initiation: Add HATU (4.18 g, 11.0 mmol, 1.1 equiv) portion-wise over 5 minutes. Causality: HATU is a highly efficient, low-racemization coupling reagent suitable for forming amide bonds, even with less reactive anilines. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.[16][17]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Pour the reaction mixture into 150 mL of water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the solid sequentially with water (3 x 50 mL) and a small amount of cold diethyl ether. Dry the solid under high vacuum to afford Intermediate I as a white to off-white solid. (Expected yield: 80-90%).

Protocol: Stage 2 - Synthesis of 5-(4-Methylpiperazin-1-yl)-N-phenylpyrimidine-4-carboxamide (AKi-451)
  • Reaction Setup: In a sealable reaction vial, combine Intermediate I (2.34 g, 10.0 mmol, 1.0 equiv) and 1-Methylpiperazine (2.22 mL, 20.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous NMP (20 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to 120 °C with stirring for 16 hours. Causality: The SNAr reaction on an electron-deficient pyrimidine ring requires thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity. NMP is a high-boiling polar aprotic solvent ideal for this type of transformation.[12][18]

  • Work-up: Cool the reaction mixture to room temperature. Pour it into 200 mL of vigorously stirring water. A precipitate will form.

  • Purification: Collect the crude product by vacuum filtration. The solid can be further purified by silica gel column chromatography (e.g., eluting with a gradient of 0-10% Methanol in Dichloromethane) or by recrystallization from a suitable solvent system like Ethanol/water to yield AKi-451 as a pure solid. (Expected yield: 70-85%).

Mechanism of Action: How Pyrimidine-Based Inhibitors Block Aurora Kinases

Aurora kinase inhibitors like AKi-451 function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts the mitotic process, leading to distinct cellular phenotypes depending on which Aurora isoform is targeted.[8]

  • Aurora A Inhibition: Leads to defects in centrosome separation and mitotic spindle assembly, causing a mitotic arrest.[8]

  • Aurora B Inhibition: Disrupts the spindle assembly checkpoint and prevents proper chromosome alignment and cytokinesis, often resulting in polyploidy and subsequent cell death.[8]

G cluster_0 Normal Cell Cycle Progression (Mitosis) cluster_1 Inhibited State Aurora Aurora Kinase (Active) pSubstrate Phosphorylated Substrate Aurora->pSubstrate Phosphorylation ATP ATP ATP->Aurora Substrate Histone H3, etc. Substrate->Aurora Mitosis Proper Mitotic Progression pSubstrate->Mitosis Aurora_i Aurora Kinase Block Mitotic Arrest & Apoptosis Aurora_i->Block No Phosphorylation Inhibitor AKi-451 Inhibitor->Aurora_i Competitive Binding

Caption: Mechanism of Aurora Kinase Inhibition.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of Aurora kinase inhibitors. Its well-defined and sequential reactivity allows for the efficient and modular construction of complex drug candidates. The protocols outlined herein provide a robust foundation for researchers and drug development professionals to explore this important class of anticancer agents. The ability to readily diversify the molecule at two key positions makes this scaffold an enduring tool in the quest for novel and more effective cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Chloropyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical building block. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles and optimize your synthetic outcomes.

Section 1: Overview of Common Synthetic Pathways

This compound is a valuable intermediate in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues related to yield, purity, and side reactions. The most prevalent synthetic routes typically involve the functionalization of a pre-existing pyrimidine core. A common and cost-effective strategy involves the hydrolysis of a nitrile precursor, 5-chloro-4-cyanopyrimidine. This approach avoids direct carboxylation, which can be challenging on an electron-deficient ring system.

Below is a generalized workflow for a typical synthesis.

Synthetic_Workflow Start Starting Material (e.g., 5-Chloro-4-cyanopyrimidine) Reaction Step 1: Hydrolysis (Acidic or Basic Conditions) Start->Reaction Reagents: H₂O, Acid/Base Workup Step 2: Neutralization & Crude Isolation (pH Adjustment) Reaction->Workup Precipitation Purification Step 3: Purification (Recrystallization or Chromatography) Workup->Purification Crude Solid End Final Product (this compound) Purification->End Purity >95%

Caption: Generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems during the synthesis.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

A1: Consistently low yields often point to suboptimal reaction conditions or degradation of the material. Here are the key areas to troubleshoot:

  • Hydrolysis Conditions: The hydrolysis of the nitrile precursor is the most critical step.

    • Caustic Hydrolysis (e.g., NaOH): While effective, high concentrations of strong bases combined with high temperatures can lead to decomposition of the pyrimidine ring through nucleophilic aromatic substitution of the chloro group or ring-opening pathways.

    • Acidic Hydrolysis (e.g., H₂SO₄, HCl): This method can be slower and may require more forcing conditions (higher temperatures for longer durations). A significant risk here is potential decarboxylation of the final product if the temperature is too high (typically >135°C for similar heterocyclic acids)[1].

  • Starting Material Purity: Ensure your starting material (e.g., 5-chloro-4-cyanopyrimidine) is of high purity. Impurities can interfere with the reaction and complicate purification.

  • Product Isolation: this compound has some solubility in water, especially at non-optimal pH. During workup, ensure you are adjusting the pH precisely to the isoelectric point to maximize precipitation. Chilling the solution thoroughly before filtration is also critical. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

Q2: The hydrolysis of my 5-chloro-4-cyanopyrimidine precursor is incomplete. How can I drive the reaction to completion?

A2: Incomplete conversion of the nitrile is a common kinetic problem. Simply increasing the temperature is not always the best solution due to the risk of side reactions.

  • Mechanism Insight: Hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often the rate-limiting one.

  • Troubleshooting Steps:

    • Increase Reaction Time: This is the safest first step. Monitor the reaction by TLC or HPLC to track the disappearance of the starting material and the intermediate amide.

    • Modify Reagent Concentration: For acid hydrolysis, moving from concentrated HCl to a mixture of acetic acid and HCl, or to concentrated H₂SO₄, can sometimes increase the rate. For base hydrolysis, ensure at least two equivalents of base are used to drive the reaction forward, though an excess can promote degradation[1][2].

    • Phase Transfer Catalysis: If you observe solubility issues, particularly in biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes facilitate the transport of the hydroxide ion to the substrate, accelerating the reaction at lower temperatures.

Q3: My final product is off-color and difficult to purify. What are the likely impurities and how can I remove them?

A3: Off-color products (yellow to brown) suggest the presence of polymeric or degradation byproducts. Purification can be challenging due to the polar nature of the carboxylic acid.

  • Likely Impurities:

    • Unreacted Starting Material/Amide Intermediate: These are the most common impurities if the reaction is incomplete.

    • 5-Hydroxypyrimidine-4-carboxylic acid: Formed if the chloro group undergoes nucleophilic substitution by hydroxide under harsh basic conditions.

    • Decarboxylation Product (5-chloropyrimidine): If the reaction mixture was overheated, especially under acidic conditions.

  • Purification Strategy:

    • pH-Based Washing: Before recrystallization, dissolve the crude product in a weak base (e.g., aqueous NaHCO₃), treat with activated charcoal to remove colored impurities, filter, and then re-precipitate the pure acid by slowly adding acid (e.g., 1M HCl). This process selectively dissolves the acidic product, leaving behind non-acidic impurities.

    • Recrystallization: This is the most effective method. The choice of solvent is critical.

      • Recommended Solvents: Water, ethanol/water mixtures, or acetic acid are often effective.

      • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath before filtering. Wash the crystals with a small amount of cold solvent.

    • Chromatography: While possible, column chromatography is often difficult for this polar, acidic compound and is generally avoided in large-scale preparations. If necessary, a reverse-phase HPLC method can be used for analysis and small-scale purification[3].

Q4: I am observing a loss of the chlorine atom during the synthesis. Why is this happening and how can it be prevented?

A4: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), especially under harsh conditions.

  • Causality: The pyrimidine ring is electron-deficient, which activates halogens towards nucleophilic attack. The presence of a strong nucleophile, such as the hydroxide ion (OH⁻) used in basic hydrolysis, can displace the chloride ion, leading to the formation of the corresponding 5-hydroxy byproduct. High temperatures significantly accelerate this side reaction.

  • Prevention Strategies:

    • Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Do not overheat the reaction.

    • Use Milder Conditions: Consider switching from strong caustic hydrolysis (e.g., 40% NaOH at reflux) to milder conditions. For example, using a weaker base or performing an acid-catalyzed hydrolysis can minimize chloride displacement.

    • Limit Excess Base: Use a stoichiometric amount of base rather than a large excess to reduce the concentration of the nucleophile.

The following diagram illustrates the troubleshooting logic for common synthesis problems.

Troubleshooting_Flowchart Problem Problem Observed LowYield LowYield Problem->LowYield Low Yield IncompleteRxn IncompleteRxn Problem->IncompleteRxn Incomplete Reaction PurityIssue PurityIssue Problem->PurityIssue Purity Issues Cause Cause Solution Solution Cause_Degradation Cause_Degradation LowYield->Cause_Degradation Potential Cause? Solution_Temp Solution: - Lower reaction temp - Reduce reaction time Cause_Degradation->Solution_Temp Degradation Cause_Isolation Cause_Isolation Cause_Degradation->Cause_Isolation No Solution_Isolation Solution: - Adjust pH to isoelectric point - Thoroughly chill before filtration Cause_Isolation->Solution_Isolation Incomplete Isolation Problem2 Problem2 Cause_Isolation->Problem2 No Cause_Kinetics Cause_Kinetics IncompleteRxn->Cause_Kinetics Potential Cause? Solution_Kinetics Solution: - Increase reaction time - Change acid/base concentration - Monitor by TLC/HPLC Cause_Kinetics->Solution_Kinetics Poor Kinetics Problem3 Problem3 Cause_Kinetics->Problem3 No Cause_SideRxn Cause_SideRxn PurityIssue->Cause_SideRxn Potential Cause? Solution_SideRxn Solution: - Use milder conditions - Control temperature strictly Cause_SideRxn->Solution_SideRxn Side Reactions Solution_Purify Solution: - pH-based wash with charcoal - Recrystallize from optimal solvent Cause_SideRxn->Solution_Purify No

Caption: Troubleshooting logic for key issues in the synthesis of this compound.

Section 3: Recommended Experimental Protocols

The following protocols represent a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Protocol 3.1: Synthesis via Basic Hydrolysis of 5-Chloro-4-cyanopyrimidine

This protocol prioritizes control over reaction conditions to minimize byproduct formation.

Parameter Value Rationale
Reactant Scale 5.0 g (36.1 mmol)Standard lab scale for initial trials.
Reagent 10% Aqueous NaOH8.0 g (200 mmol, ~5.5 eq) in 72 mL H₂O. Milder concentration to control exotherm and reduce side reactions.
Temperature 90-95 °CProvides sufficient energy for hydrolysis without aggressively promoting degradation or chloride substitution.
Reaction Time 4-8 hoursRequires monitoring; reaction should be tracked until the amide intermediate is consumed.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: Add 5.0 g (36.1 mmol) of 5-chloro-4-cyanopyrimidine to the flask, followed by the 80 mL of 10% NaOH solution.

  • Heating: Heat the mixture in an oil bath to 90-95 °C. Stir vigorously. An initial exotherm may be observed.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid) or LC-MS. The reaction is complete upon the disappearance of the intermediate amide spot.

  • Cooling & Neutralization: Once complete, cool the dark solution in an ice bath to below 10 °C.

  • Precipitation: Slowly add concentrated HCl dropwise with vigorous stirring, keeping the temperature below 20 °C. Monitor the pH. The product will begin to precipitate as a pale solid. Continue adding acid until the pH is ~2-3 to ensure complete protonation.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Outcome: A white to off-white crystalline solid. Typical yields range from 70-85%.

Protocol 3.2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in several test tubes and test solubility in different solvents (e.g., water, 95% ethanol, isopropanol, acetonitrile, ethyl acetate). The ideal solvent will dissolve the product when hot but not when cold. An ethanol/water mixture is often effective.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (spatula tip), swirl, and perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. Assess purity by melting point and HPLC/NMR.

References

Technical Support Center: Purification of 5-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Chloropyrimidine-4-carboxylic acid (CAS 64224-65-3). This document is designed for researchers, chemists, and drug development professionals who are handling this important heterocyclic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges associated with achieving high purity for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the first step to designing a robust purification strategy. This compound is a polar, acidic, heterocyclic compound. Its key features include:

  • Acidity: The carboxylic acid group (pKa estimated to be around 2-3) readily deprotonates, making the molecule soluble in aqueous basic solutions. This is the cornerstone of the acid-base extraction technique.[1]

  • Polarity: The presence of the pyrimidine ring with two nitrogen atoms, a chloro-substituent, and a carboxylic acid group makes it a highly polar molecule. This high polarity can lead to challenges in standard reverse-phase chromatography due to poor retention and may cause streaking on silica gel TLC plates.[2][3]

  • Solubility: It is expected to have low solubility in non-polar organic solvents and higher solubility in polar protic solvents. A related compound, 6-Amino-5-chloropyrimidine-4-carboxylic acid, is described as slightly soluble in water but soluble in acidic and alkaline solutions.[4]

  • Solid State: It is typically a solid crystalline powder, making recrystallization a viable primary purification method.[4]

Q2: What are the most common impurities I might encounter during the purification of this compound?

A2: Impurities are highly dependent on the synthetic route. However, for heterocyclic syntheses like that of pyrimidines, common impurities may include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be various formyl, chloro, or amine precursors.

  • Side-Reaction Byproducts: The synthesis of similar pyrimidine carboxylates has been noted to produce a significant amount of byproducts, which can complicate purification.[5] These may include isomers or products of over-chlorination or hydrolysis.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, alcohols) may be retained in the crude product.

  • Inorganic Salts: Salts from reagents or pH adjustments (e.g., NaCl, Na2SO4) are common inorganic impurities.

Q3: How do I choose the best purification technique for my specific needs?

A3: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Use the following decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude 5-Chloropyrimidine- 4-carboxylic acid is_solid Is the crude product a solid? start->is_solid acid_base Acid-Base Extraction (Removes neutral/basic impurities) is_solid->acid_base Yes chromatography Column Chromatography (For difficult separations) is_solid->chromatography No (Oily/Amorphous) recrystallization Recrystallization (High yield for crystalline solids) acid_base->recrystallization Product precipitates cleanly acid_base->chromatography Product oils out or impurities remain final_product High-Purity Product recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

  • For removing neutral or basic impurities from a solid crude product: Start with Acid-Base Extraction .[1][3]

  • For crystalline solids with good solubility in a hot solvent and poor solubility in a cold solvent: Recrystallization is highly effective and scalable.

  • For complex mixtures, amorphous solids, or when impurities have similar properties to the product: Column Chromatography is the most powerful, albeit more labor-intensive, option.[5]

Troubleshooting Guide

Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Compound fails to crystallize ("oils out"). The solution is not supersaturated (too much solvent).The compound's melting point is lower than the solvent's boiling point.Insoluble impurities are acting as a eutectic mixture.Evaporate some solvent to increase concentration.Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[2]Scratch the inside of the flask with a glass rod at the solvent line.Add a seed crystal from a previous pure batch.
Very low recovery of crystals. The compound has significant solubility in the cold solvent.The solution was not cooled sufficiently.Too much solvent was used for washing.Ensure the flask is thoroughly cooled in an ice bath before filtration.Minimize the volume of ice-cold solvent used to wash the crystals.[3]Consider a different solvent system with lower product solubility at cold temperatures.
Crystals are colored or appear impure. Colored impurities are co-crystallizing with the product.The cooling process was too rapid, trapping impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[2]Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Streaking or tailing on a silica gel TLC plate. Strong interaction between the acidic proton of the carboxylic acid and the slightly acidic silica gel surface.[3]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3] This keeps the compound fully protonated, leading to a more defined spot.
Poor separation of spots on TLC. The eluent system is either too polar (all spots at top) or not polar enough (all spots at bottom).Impurities have very similar polarity to the product.Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexanes).Try a different solvent system entirely (e.g., dichloromethane/methanol).If standard chromatography fails, consider more advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for such polar compounds.[2]
Product is not eluting from the column. The eluent is not polar enough to move the highly polar carboxylic acid off the silica gel.Gradually increase the polarity of the mobile phase.Ensure your mobile phase contains the acidic modifier (e.g., 1% acetic acid) that you identified during TLC optimization.
Acid-Base Extraction Issues
Problem Potential Cause(s) Suggested Solution(s)
An emulsion forms at the interface of the aqueous and organic layers. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.[3]Add a small amount of brine (saturated NaCl solution) to help break the emulsion.If persistent, filter the emulsified layer through a pad of Celite.
Product precipitates during the initial basic extraction. The sodium salt of the carboxylic acid is not fully soluble in the aqueous layer.Add more water to the separatory funnel to ensure the carboxylate salt remains dissolved.Use a slightly larger volume of the basic solution.
Low recovery after re-acidification and extraction. The aqueous layer was not acidified sufficiently to fully protonate the carboxylate.The product has some solubility in the acidic aqueous layer.Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2) before extracting the product.[3]Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery from the aqueous phase.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic organic impurities.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Re-acidification & Isolation A Crude Product in Organic Solvent (e.g., EtOAc) B Add aq. NaHCO₃ or NaOH soln. A->B C Separate Layers B->C D Organic Layer (Neutral/Basic Impurities) C->D E Aqueous Layer (Sodium 5-chloropyrimidine-4-carboxylate) C->E F Cool Aqueous Layer (Ice Bath) & Add conc. HCl (pH 1-2) E->F G Precipitated Pure Product F->G H Filter, Wash with Cold Water, & Dry G->H

Caption: Workflow for acid-base extraction purification.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[3] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution (if using bicarbonate).

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Extract the organic layer again with fresh basic solution to ensure all the carboxylic acid has been removed.[3] Combine the aqueous extracts. The organic layer containing neutral and basic impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is strongly acidic (confirm with pH paper, target pH ≤ 2).[1] The pure this compound should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to remove residual water.

Protocol 2: Purification by Recrystallization

This is the preferred method for crystalline solids if a suitable solvent can be found.

Methodology:

  • Solvent Selection: Test the solubility of small amounts of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent mixture (e.g., ethanol/water) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use boiling chips or a magnetic stir bar for smooth boiling.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.[3] Preheating prevents the product from crystallizing prematurely on the filter.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold crystallization solvent to remove any adhering impure mother liquor.[3]

  • Drying: Dry the pure crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Silica Gel Column Chromatography

This method is used for challenging separations where other methods fail.

Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. Test solvent systems like ethyl acetate/hexanes or dichloromethane/methanol. Crucially, add 0.5-1% acetic acid to the eluent to prevent streaking.[3] The ideal system will give your product an Rf value of ~0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent system (including the acetic acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Load the sample onto the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.

References

Troubleshooting low yields in 5-Chloropyrimidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloropyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic intermediate. By understanding the causality behind common experimental pitfalls, you can optimize your reaction conditions and significantly improve your yields.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction shows low conversion of the starting material, 5-chloro-4-cyanopyrimidine. What are the likely causes?

Low conversion is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The most common synthetic route to this compound is the hydrolysis of 5-chloro-4-cyanopyrimidine. This reaction is typically conducted under strong basic or acidic conditions, and its success is highly dependent on several factors.[1][2]

Root Cause Analysis & Solutions:

  • Inadequate Hydrolysis Conditions: The conversion of the nitrile group to a carboxylic acid is a two-stage process, often proceeding through an amide intermediate.[1][3] Insufficiently strong conditions (e.g., base concentration is too low, temperature is too low) can cause the reaction to stall at the amide stage or fail to proceed at an appreciable rate.

    • Expert Recommendation: For alkaline hydrolysis, utilize a concentrated solution of a strong base, such as 4-6 M NaOH or KOH, and heat the reaction mixture to reflux (typically 80-100°C).[1][4] For acidic hydrolysis, refluxing with a strong acid like 6-12 M HCl is common.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5][6][7]

  • Poor Solubility of Starting Material: 5-chloro-4-cyanopyrimidine has limited solubility in purely aqueous solutions. If the starting material does not adequately dissolve, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Expert Recommendation: Employ a co-solvent to improve solubility. A mixture of water and a water-miscible organic solvent like ethanol, methanol, or dioxane can create a homogeneous reaction environment. Experiment with different solvent ratios to find the optimal balance for your specific setup.

  • Reagent Purity and Activity: The purity of the starting nitrile is critical. Impurities can introduce side reactions that consume reagents and complicate purification.[6] Additionally, the concentration of the acid or base solution should be verified, as old solutions can change concentration due to absorption of atmospheric CO₂ (for bases) or evaporation.

    • Expert Recommendation: Always use high-purity starting materials. Confirm the concentration of your acid or base solutions via titration before use, especially if the stock solution is old.

FAQ 2: I'm observing a significant byproduct. How can I identify and minimize it?

The most common byproduct in the hydrolysis of 5-chloro-4-cyanopyrimidine is the corresponding amide, 5-chloro-pyrimidine-4-carboxamide . Its formation is a direct result of incomplete hydrolysis.[1][3]

Identification & Mitigation:

  • Identification: The amide intermediate will have a different retention factor (Rf) on a TLC plate and a distinct retention time in an HPLC chromatogram compared to the starting nitrile and the final carboxylic acid product. It can be fully characterized by standard analytical techniques:

    • Mass Spectrometry (MS): The amide will have a molecular weight corresponding to the addition of one molecule of water to the starting nitrile.

    • NMR Spectroscopy: Look for the characteristic broad signals of the -NH₂ protons in ¹H NMR.

  • Minimization Strategies:

    • Increase Reaction Time and/or Temperature: The hydrolysis of the amide to the carboxylic acid is often the slower step.[8] Extending the reflux time or moderately increasing the temperature can drive the reaction to completion.[5][6]

    • Increase Reagent Stoichiometry: Using a larger excess of the acid or base can help ensure the complete conversion of the amide intermediate.

    • Change Hydrolysis Conditions: If alkaline hydrolysis consistently yields the amide, switching to acidic hydrolysis (or vice versa) may alter the reaction kinetics favorably.[1][2]

Table 1: Troubleshooting Byproduct Formation

Observation Potential Cause Recommended Action
Significant spot/peak corresponding to the amide intermediateIncomplete hydrolysisIncrease reaction time, temperature, or concentration of hydrolyzing agent (acid/base).
Multiple unknown spots/peaksDegradation or side reactionsLower the reaction temperature. Ensure an inert atmosphere if the substrate is air-sensitive.[7] Verify the purity of starting materials.[6]
Formation of dark, polymeric materialProduct or intermediate degradation at high temperaturesReduce the reaction temperature and extend the reaction time. Consider a milder catalyst or hydrolysis conditions.
FAQ 3: My crude yield seems high, but I'm losing significant product during work-up and purification. Why is this happening?

Loss of product during isolation is a common and frustrating issue. For this compound, this is typically related to its amphoteric nature and solubility properties.

Troubleshooting Product Loss:

  • Improper pH Adjustment during Work-up: Being a carboxylic acid, the product is soluble in aqueous base as its carboxylate salt (e.g., sodium 5-chloropyrimidine-4-carboxylate).[4] Conversely, the pyrimidine ring can be protonated, increasing solubility in strong acid. To precipitate the neutral product, the pH of the solution must be carefully adjusted to its isoelectric point.

    • Expert Recommendation: After the reaction is complete (if using alkaline hydrolysis), cool the mixture in an ice bath. Then, slowly and carefully add a strong acid (e.g., 6M HCl) with vigorous stirring to acidify the solution. Monitor the pH with a pH meter or pH paper. The product will precipitate out as a solid when the pH is lowered sufficiently (typically to a pH between 2 and 4). Adding acid too quickly can cause localized heating and potential degradation.

  • Product Solubility in the Final Purification Solvent: If you are recrystallizing the crude product, your choice of solvent is critical. If the product is too soluble in the chosen solvent, recovery will be low.

    • Expert Recommendation: For recrystallization, a common choice is an ethanol/water mixture. The goal is to find a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.[5] Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, water) and their mixtures to identify the optimal system for recrystallization.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Alkaline Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-chloro-4-cyanopyrimidine (1.0 eq).

  • Reagent Addition: Add a solution of 10% - 20% aqueous sodium hydroxide (NaOH) (approx. 5-10 eq). A co-solvent like ethanol may be added to improve solubility.

  • Heating: Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or HPLC until the starting material is consumed.[5] This may take several hours.

  • Work-up: Cool the reaction mixture to 0-5°C using an ice bath.

  • Precipitation: Slowly add concentrated HCl or 6M HCl to the cooled solution to adjust the pH to ~3. A white or off-white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent (like hexane) to aid in drying.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) if further purification is needed.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or phosphoric acid.[9]

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: this compound (most polar) -> 5-chloro-pyrimidine-4-carboxamide -> 5-chloro-4-cyanopyrimidine (least polar).

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow cluster_start Initial Observation cluster_analysis Reaction Analysis cluster_solutions Corrective Actions cluster_end Outcome Start Low Yield of this compound Analysis Analyze Crude Reaction Mixture (TLC/HPLC/NMR) Start->Analysis SM_Present High % of Starting Material (SM)? Analysis->SM_Present Yes Byproduct_Present Major Byproduct Present? Analysis->Byproduct_Present No Increase_Severity Increase Temp, Time, or Reagent Concentration SM_Present->Increase_Severity Yes Check_Reagents Check Reagent Purity & Solubility SM_Present->Check_Reagents Also Consider Good_Conversion Good Conversion to Product? Byproduct_Present->Good_Conversion No Optimize_Hydrolysis Drive Hydrolysis to Completion (Increase Time/Temp) Byproduct_Present->Optimize_Hydrolysis Yes (Amide Intermediate) Check_Workup Review Work-up & Purification: - Check pH for precipitation - Optimize recrystallization solvent Good_Conversion->Check_Workup Yes End Improved Yield Increase_Severity->End Check_Reagents->End Optimize_Hydrolysis->End Check_Workup->End

Caption: Troubleshooting workflow for low yields.

References

Identification of byproducts in 5-Chloropyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloropyrimidine-4-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the potential side reactions and byproduct formation, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and analysis of this compound.

Q1: My reaction to produce this compound from a dichlorinated precursor is complete, but the final product purity is low after workup. What are the most likely byproducts?

A1: Low purity is often due to side reactions competing with the main synthetic pathway. When starting from a precursor like 2,4-dichloropyrimidine-5-carboxylic acid or a related compound, several byproducts are common:

  • Unreacted Starting Material: Incomplete hydrolysis or reaction can lead to the carryover of the dichlorinated starting material.

  • Over-hydrolysis Product (5-Hydroxypyrimidine-4-carboxylic acid): If the reaction conditions (e.g., temperature, base concentration) are too harsh or prolonged, the desired 5-chloro group can be substituted by a hydroxyl group. Hydrolysis is the reaction of a molecule with water, leading to the breaking of a chemical bond[1].

  • Decarboxylation Product (5-Chloropyrimidine): Elevated temperatures can cause the loss of the carboxylic acid group (CO₂), leading to the formation of 5-chloropyrimidine.

  • Dimeric Impurities: Self-condensation or reaction between the starting material and the product can form dimeric ether-linked byproducts, especially under basic conditions.

Q2: I'm observing unexpected peaks in the ¹H NMR spectrum of my crude product. How can I tentatively identify these impurities?

A2: The ¹H NMR spectrum is a powerful tool for identifying byproducts.[2] By comparing the chemical shifts and coupling patterns of your crude product to the expected spectrum of this compound, you can identify impurities.

Expected ¹H NMR Peaks for this compound:

  • H2 Proton: ~9.1-9.3 ppm (singlet)

  • H6 Proton: ~8.9-9.1 ppm (singlet)

  • COOH Proton: Very broad singlet, often >13 ppm, and may not be observed depending on the solvent and concentration.

The table below summarizes the expected ¹H NMR signals for common byproducts, which can help in their preliminary identification.

Compound NameStructure DescriptionKey ¹H NMR Signals (ppm, in DMSO-d₆)Rationale for Formation
Target Product: this compoundTarget molecule~9.2 (s, 1H), ~9.0 (s, 1H)Desired reaction outcome.
Starting Material: 2,4-Dichloropyrimidine-5-carboxylic acidDichloro precursorAromatic protons shifted relative to the product; specific shifts depend on the exact precursor.Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.
Over-hydrolysis: 5-Hydroxypyrimidine-4-carboxylic acidChloro group at C5 replaced by OHAromatic protons will be shifted upfield due to the electron-donating nature of the -OH group.Excess base, prolonged reaction time, or high temperatures can facilitate nucleophilic substitution of the chloro group.[1]
Decarboxylation: 5-ChloropyrimidineLoss of the -COOH group~9.1 (s, 1H, H2), ~8.9 (s, 2H, H4/H6)High reaction temperatures can promote the loss of CO₂, a common side reaction for carboxylic acids on aromatic rings.
Q3: My LC-MS results show a peak with a mass that doesn't correspond to my product or expected byproducts. What could it be?

A3: Mass spectrometry (MS) is crucial for identifying the molecular weight of components in a reaction mixture.[2][3][4][5] If you observe an unexpected mass, consider the following possibilities:

  • Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺). Check if the unexpected mass corresponds to your product or a byproduct plus the mass of a common ion.

  • Solvent Adducts from Synthesis: Reagents used in the synthesis, particularly in reactions like the Vilsmeier-Haack formylation, can form adducts or byproducts.[6][7][8] For instance, if DMF was used, you might see byproducts incorporating dimethylamine fragments.

  • Dimerization/Oligomerization: Check for masses that are approximately double the mass of your product or starting material. This would suggest the formation of dimers.

Troubleshooting and Byproduct Mitigation Guide

This guide provides a systematic approach to identifying and resolving issues in your synthesis.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for Synthesis A Problem Detected (e.g., Low Purity, Unexpected Peaks) B Step 1: Analyze Crude Product A->B C ¹H NMR Spectroscopy B->C Spectroscopic Analysis D LC-MS Analysis B->D Mass/Purity Analysis E Identify Potential Byproducts (Use Data Tables) C->E D->E F Determine Root Cause E->F G Incomplete Reaction F->G Starting Material Present H Harsh Reaction Conditions F->H Over-hydrolysis Product Detected I High Temperature F->I Decarboxylation Product Detected J Step 2: Implement Solution G->J H->J I->J K Increase Reaction Time / Temperature Moderately J->K If Incomplete L Decrease Base Concentration / Temperature J->L If Over-hydrolysis M Run Reaction at Lower Temperature J->M If Decarboxylation N Step 3: Purify Product K->N L->N M->N O Recrystallization N->O For Crystalline Solids P Column Chromatography N->P If Oils or Difficult to Crystallize Q Confirm Purity of Final Product (NMR, LC-MS) O->Q P->Q

Caption: A step-by-step workflow for diagnosing and resolving issues in this compound synthesis.

Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanisms is key to preventing the formation of impurities. Many syntheses of substituted pyrimidines involve nucleophilic substitution or electrophilic reactions like the Vilsmeier-Haack reaction.[6][9][10][11]

Mechanism of Over-hydrolysis

The C5 position on the pyrimidine ring is susceptible to nucleophilic attack. While the primary reaction may target another position (e.g., C2 or C4), harsh conditions can lead to the undesired substitution of the chloro group at C5.

G Mechanism: Formation of Over-hydrolysis Byproduct sub This compound intermediate Meisenheimer-like Intermediate (Negative charge delocalized in ring) sub->intermediate Nucleophilic Attack hydroxide OH⁻ (Excess Base / High Temp) product 5-Hydroxypyrimidine-4-carboxylic acid intermediate->product Loss of Leaving Group cl_ion Cl⁻

Caption: Simplified mechanism showing nucleophilic substitution leading to the over-hydrolysis byproduct.

Recommended Analytical Protocols

Accurate identification of byproducts requires robust analytical methods.[4][5]

Protocol 1: Sample Preparation for LC-MS Analysis
  • Sample Dissolution: Accurately weigh approximately 1 mg of the crude reaction mixture into a 2 mL HPLC vial.

  • Solvent Addition: Add 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v). Ensure the solvent is HPLC or MS grade.

  • Sonication: Sonicate the vial for 5-10 minutes to ensure complete dissolution of the sample.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean HPLC vial to remove any particulate matter.

  • Analysis: Analyze the sample using a reverse-phase C18 column with a suitable gradient of water and acetonitrile containing 0.1% formic acid for MS compatibility.[12]

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
  • Sample Weighing: Weigh 5-10 mg of the crude, dried product into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, briefly warm the sample or use a vortex mixer.

  • Analysis: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to obtain accurate integration for quantitative analysis.

References

Navigating Cross-Coupling Reactions with 5-Chloropyrimidine-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-chloropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing novel compounds using this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to empower you in your synthetic endeavors. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure your success.

Introduction: The Unique Challenges of a Multifunctional Substrate

This compound is a valuable synthon in medicinal chemistry, offering multiple points for diversification. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond for oxidative addition, yet the presence of the adjacent carboxylic acid group introduces potential complications such as decarboxylation, catalyst inhibition, and solubility issues.[1][2][3][4] This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is formatted to address specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

  • Question: I've set up my Suzuki-Miyaura coupling of this compound with an arylboronic acid using Pd(PPh₃)₄, but I'm seeing very little to no product formation. What could be the issue?

  • Answer: Low conversion with a standard catalyst like Pd(PPh₃)₄ when coupling an electron-deficient aryl chloride often points to challenges in the oxidative addition step or catalyst deactivation. The carboxylic acid functionality can also play a role.

    Potential Causes & Solutions:

    • Inadequate Catalyst Activity for C-Cl Activation: While the pyrimidine ring activates the chloride, Pd(PPh₃)₄ may not be sufficiently active for this specific substrate.

      • Solution: Switch to a more robust catalyst system. For chloro-heteroarenes, palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[5][6] These ligands promote the oxidative addition to the C-Cl bond.[6]

    • Base Incompatibility and Solubility: The choice of base is critical. An inappropriate base can lead to poor solubility of the pyrimidine carboxylate salt, effectively taking it out of the organic phase where the catalysis occurs.[4]

      • Solution: Screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points.[5] If solubility is an issue, consider using a mixed solvent system, such as 1,4-dioxane/water or toluene/water, to facilitate the dissolution of both the organic and inorganic reagents.[5][7] The addition of a small amount of water can sometimes be beneficial even in seemingly anhydrous reactions with K₃PO₄.[7]

    • Catalyst Poisoning: Sulfur-containing coupling partners, such as thiophene boronic acids, can poison the palladium catalyst.[8]

      • Solution: If coupling with a sulfur-containing heterocycle, you may need to increase the catalyst loading or switch to a more poison-resistant catalyst system.

    • Decarboxylation of the Starting Material: At elevated temperatures, the starting material may undergo decarboxylation, leading to the formation of 5-chloropyrimidine and reducing the amount of desired product.[1][9]

      • Solution: Monitor the reaction at a lower temperature for a longer duration. If decarboxylation is confirmed, a milder base and lower reaction temperature are recommended.

Problem 2: Significant Decarboxylation of the Product

  • Question: My reaction is working, but I'm isolating a significant amount of the decarboxylated product. How can I prevent this?

  • Answer: Decarboxylation is a known side reaction for heteroaromatic carboxylic acids, particularly under harsh basic conditions and high temperatures.[1][10]

    Potential Causes & Solutions:

    • High Reaction Temperature: The rate of decarboxylation is highly temperature-dependent.

      • Solution: Lower the reaction temperature. This may require a longer reaction time, but it will likely suppress the decarboxylation. It's a trade-off between reaction rate and selectivity.

    • Strong Base: Strong bases can facilitate the formation of the carboxylate salt, which may be more prone to decarboxylation.

      • Solution: Use a milder base. Consider switching from a strong base like NaOtBu to a weaker one like K₂CO₃ or even KF.[11][12]

    • Prolonged Reaction Time at High Temperature: Even at moderately high temperatures, extended reaction times can lead to increased decarboxylation.

      • Solution: Optimize the reaction time by monitoring the progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Problem 3: Poor Yields in Buchwald-Hartwig Amination

  • Question: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the yields are disappointing. What adjustments should I make?

  • Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[13][14][15] The presence of the carboxylic acid can also interfere.

    Potential Causes & Solutions:

    • Suboptimal Ligand Choice: The choice of ligand is crucial for a successful Buchwald-Hartwig reaction.

      • Solution: For coupling with primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[14] For more challenging couplings, sterically hindered, electron-rich ligands such as XPhos or RuPhos are often superior.[5]

    • Base-Amine Incompatibility: The base can react with the amine starting material, leading to side products and reduced yield. The carboxylic acid will also react with the base.

      • Solution: Use a base that is strong enough to deprotonate the amine in the catalytic cycle but does not lead to unwanted side reactions. NaOtBu is a common choice, but for sensitive substrates, a weaker base like Cs₂CO₃ might be preferable.[5] Ensure you use enough base to neutralize the carboxylic acid and participate in the catalytic cycle.

    • Catalyst Inhibition by Carboxylate: The carboxylate group can potentially coordinate to the palladium center and inhibit catalysis.

      • Solution: In some cases, converting the carboxylic acid to an ester prior to the coupling reaction can be a viable strategy. The ester can then be hydrolyzed post-coupling.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is the best starting point for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ (2 mol%) or a Pd(0) source like Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich phosphine ligand such as XPhos (4 mol%) or SPhos (4 mol%).[5] For the base, K₃PO₄ (2-3 equivalents) is a reliable choice, and a solvent system of 1,4-dioxane/water (e.g., 4:1 v/v) at a temperature of 80-100 °C is recommended.[5]

Q2: Can I perform a Sonogashira coupling with this compound?

A2: Yes, a Sonogashira coupling to form a C-C triple bond is feasible.[16][17] A typical catalyst system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, usually CuI.[17][18] An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as the solvent or co-solvent.[5] Be mindful of potential decarboxylation at higher temperatures. Copper-free Sonogashira conditions are also an option and can sometimes provide cleaner reactions.[5]

Q3: How does the carboxylic acid group affect the reaction?

A3: The carboxylic acid group has several effects:

  • Solubility: It can decrease the solubility of the starting material in common organic solvents. The use of co-solvents like water or DMF can help.[12]

  • Basicity: It will react with the base in the reaction mixture, so at least one extra equivalent of base is required.[4]

  • Catalyst Interaction: The carboxylate can potentially coordinate to the palladium catalyst, which may influence its activity.[4]

  • Decarboxylation: As discussed, it can be lost as CO₂ under certain conditions, leading to an undesired side product.[1]

Q4: Is it necessary to protect the carboxylic acid group?

A4: Not always. Many cross-coupling reactions are tolerant of free carboxylic acids, provided the correct base and conditions are used.[4] However, if you are experiencing issues with solubility, catalyst inhibition, or decarboxylation that cannot be resolved by optimizing other parameters, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a sound strategy.[4] The ester can be readily hydrolyzed after the coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[5]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 2.2 equiv.).[5]

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.[5]

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • The subsequent workup and purification will depend on the properties of the product.

Data Summary

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)1,4-dioxane/water (4:1)90-10070-95
Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene100-11065-90
Pd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-dioxane/water (4:1)10050-80

Note: Yields are representative and will vary depending on the specific coupling partner.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X 5-Chloropyrimidine- 4-carboxylic acid Ar'-B(OR)2 Boronic Acid/Ester

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst system active enough for C-Cl bond? Start->Check_Catalyst Change_Catalyst Switch to Pd(OAc)2/Pd2(dba)3 with bulky phosphine ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? Is solubility an issue? Check_Catalyst->Check_Base Yes Success Improved Conversion Change_Catalyst->Success Change_Base_Solvent Screen bases (K3PO4, Cs2CO3). Use mixed solvent (e.g., dioxane/water). Check_Base->Change_Base_Solvent No Check_Decarboxylation Is starting material decarboxylating? Check_Base->Check_Decarboxylation Yes Change_Base_Solvent->Success Lower_Temp Lower reaction temperature. Check_Decarboxylation->Lower_Temp Yes Check_Decarboxylation->Success No Lower_Temp->Success

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

References

Overcoming poor reactivity of the chloro group in 5-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloropyrimidine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but often stubborn building block. Here, we will dissect the underlying chemical principles governing its reactivity and provide practical, field-proven troubleshooting strategies to advance your projects.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the reactivity of the chloro group at the 5-position.

Q1: Why is the chloro group at the 5-position of the pyrimidine ring so unreactive in nucleophilic aromatic substitution (SNAr) reactions?

A: The poor reactivity of the 5-chloro substituent is a direct consequence of the electronic structure of the pyrimidine ring. While pyrimidines are generally electron-deficient, which facilitates SNAr reactions, this activation is position-dependent.[1][2]

  • Positional Electronics: The two nitrogen atoms in the pyrimidine ring are powerfully electron-withdrawing. They effectively stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during an SNAr reaction, but only when the substitution occurs at positions 2, 4, or 6 (ortho/para to the nitrogens).

  • Lack of Resonance Stabilization: The 5-position is meta to both ring nitrogens. Consequently, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atoms through resonance. This lack of stabilization results in a much higher activation energy for the reaction, rendering the 5-chloro group significantly less reactive compared to halogens at other positions.[3]

Q2: How does the carboxylic acid group at the 4-position influence the reactivity of the 5-chloro group?

A: The carboxylic acid group has a dual and often counterproductive role.

  • Deactivation under Basic Conditions: Most SNAr reactions are run under basic conditions to deprotonate the incoming nucleophile (e.g., an amine or alcohol). In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This anion is a powerful electron-donating group, which floods the electron-deficient ring with electron density, severely deactivating it towards nucleophilic attack.[4]

  • Weak Electronic Activation (as COOH): In its protonated form, the carboxylic acid is an electron-withdrawing group and should theoretically provide some activation. However, this effect is often overshadowed by the deactivation caused by its deprotonation under typical reaction conditions.

Q3: What is a Meisenheimer intermediate, and why is its stability so critical?

A: The Meisenheimer intermediate (or complex) is the key to understanding SNAr reactivity. It is the short-lived, negatively charged species formed when the nucleophile attacks the aromatic ring and temporarily breaks its aromaticity. The stability of this complex determines the overall rate of the reaction. A more stable intermediate means a lower energy transition state and a faster reaction. As shown in the diagram below, attack at the 4-position allows the negative charge to be stabilized by a ring nitrogen, whereas attack at the 5-position does not.

Caption: SNAr Meisenheimer intermediate stability at C4 vs. C5.

Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental failures.

Problem: My SNAr reaction is not working. I see only starting material or very low yields.

This is the most common issue. The root cause is almost always insufficient activation of the substrate. The following workflow will help you diagnose and solve the problem.

TroubleshootingWorkflow start SNAr Reaction Fails esterify Did you esterify the carboxylic acid? start->esterify esterify_action Action: Esterify the acid to prevent carboxylate deactivation. (See Protocol 1) esterify->esterify_action No conditions Are reaction conditions forceful enough? esterify->conditions Yes esterify_yes Yes esterify_no No esterify_action->conditions conditions_action Action: Increase temperature. Use high-boiling solvents (DMF, DMAc, NMP). (See Table 1) conditions->conditions_action No alternative Consider Alternative Chemistry conditions->alternative Yes conditions_yes Yes conditions_no No conditions_action->alternative alternative_action Action: Switch to metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig). (See Table 2)

References

Preventing side reactions during the functionalization of 5-Chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and functionalization of 5-Chloropyrimidine-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the chemical modification of this versatile building block. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of your synthetic routes and minimize the formation of unwanted side products.

Understanding the Reactivity of this compound

This compound is a valuable scaffold in medicinal chemistry due to the presence of multiple reactive sites. The electron-deficient nature of the pyrimidine ring, further activated by the chlorine atom and the carboxylic acid group, allows for a variety of functionalization reactions. However, this high reactivity can also lead to a range of side reactions if not carefully controlled. This guide will address common challenges and provide strategies to achieve clean, high-yielding transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments.

Amide Bond Formation

Question 1: I am attempting to form an amide by coupling an amine to the carboxylic acid, but I am getting low yields and multiple side products. What is going wrong?

Answer: This is a common issue that can arise from several factors. The primary challenges in amide coupling with this substrate are the reactivity of the pyrimidine ring itself and potential side reactions involving the chlorine substituent.

Potential Side Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The amine used for amide coupling can also act as a nucleophile and displace the chlorine atom at the C5 position.[1] This is especially prevalent with more nucleophilic amines or at elevated temperatures.

  • Decarboxylation: Pyrimidine-4-carboxylic acids can be susceptible to decarboxylation, particularly at higher temperatures, leading to the formation of 5-chloropyrimidine.[2][3]

  • Reaction with Coupling Agents: Some coupling reagents can react with the pyrimidine ring nitrogens, leading to undesired adducts.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low Yield of Amide Inefficient activation of the carboxylic acid.Use a reliable coupling agent like HATU or HOBt/EDC.[4] Ensure anhydrous conditions as water can quench the activated species.
SNAr side reaction with the amine.Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Use a less nucleophilic base, such as diisopropylethylamine (DIPEA), to minimize the concentration of free amine. Consider protecting the amine if it is particularly reactive.
Formation of 5-chloropyrimidine Decarboxylation due to heat.Keep the reaction temperature as low as possible. Avoid prolonged reaction times.
Multiple Unidentified Byproducts Reaction with the coupling reagent or solvent.Choose a solvent that is inert to the reaction conditions, such as dichloromethane (DCM) or dimethylformamide (DMF).[5] Ensure the purity of your starting materials and reagents.

Experimental Protocol: Optimized Amide Coupling

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq).

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.

Suzuki Cross-Coupling

Question 2: I am trying to perform a Suzuki coupling at the C5 position, but the reaction is sluggish and I observe significant decomposition of my starting material.

Answer: Suzuki coupling on electron-deficient heterocycles like chloropyrimidines can be highly effective, but requires careful optimization of the catalyst, base, and solvent system.[5][6] The electron-withdrawing nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to the palladium catalyst.[5]

Potential Side Reactions:

  • Hydrolysis of the Chloro Group: In the presence of a strong base and water, the chlorine atom can be hydrolyzed to a hydroxyl group, forming a pyrimidone.[7][8]

  • Protodeboronation of the Boronic Acid: The boronic acid can be cleaved by acidic or basic conditions, reducing the effective concentration of the coupling partner.[9]

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.[9]

  • Decarboxylation: As with amide coupling, heating can lead to the loss of the carboxylic acid group.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Sluggish Reaction Inactive catalyst or inappropriate ligand.Use a highly active palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos, SPhos).[10] Ensure the catalyst is fresh and properly handled.
Unsuitable base.Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to minimize hydrolysis.[5] Anhydrous conditions are crucial.
Decomposition of Starting Material Hydrolysis of the chloro group.Use an anhydrous solvent system (e.g., dioxane, toluene, or THF).[5] Carefully dry all reagents and glassware.
Decarboxylation.Run the reaction at the lowest effective temperature, typically between 80-100 °C.[9]
Formation of Homocoupled Product Oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[9] Maintain an inert atmosphere throughout the reaction.

Experimental Protocol: Optimized Suzuki Coupling

  • To a dried flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).[5]

  • Add anhydrous 1,4-dioxane.[5]

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 6-18 hours, monitoring by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Protecting Group Strategies

Question 3: Should I protect the carboxylic acid group before performing other functionalizations?

Answer: The decision to use a protecting group for the carboxylic acid depends on the specific reaction conditions and the reagents being used.[11][12]

When to Consider Protection:

  • When using strong bases or nucleophiles: If your reaction involves reagents that can react with the acidic proton of the carboxylic acid (e.g., Grignard reagents, organolithiums), protection is necessary.[11]

  • To improve solubility: Esterification of the carboxylic acid can sometimes improve the solubility of the starting material in organic solvents.

  • To prevent chelation: In some metal-catalyzed reactions, the carboxylic acid can chelate to the metal center and inhibit catalysis.

Common Protecting Groups for Carboxylic Acids:

Protecting Group Protection Method Deprotection Method Stability
Methyl or Ethyl Ester Fischer esterification (acid catalyst, alcohol) or reaction with alkyl halide and base.Acid or base-catalyzed hydrolysis.[13]Stable to many neutral and mildly acidic/basic conditions.
Benzyl Ester Reaction with benzyl bromide and a base.Hydrogenolysis (H₂, Pd/C).[13]Stable to acidic and basic conditions.
tert-Butyl Ester Reaction with isobutylene and an acid catalyst.Treatment with a strong acid (e.g., TFA).[13]Stable to basic conditions and hydrogenolysis.

Workflow for Protection and Deprotection:

G Start 5-Chloropyrimidine- 4-carboxylic acid Protected Protected Ester Start->Protected Esterification Functionalized Functionalized Product Protected->Functionalized Desired Reaction (e.g., Suzuki Coupling) Deprotected Final Product Functionalized->Deprotected Deprotection (e.g., Hydrolysis)

Caption: General workflow for using a protecting group strategy.

Visualizing Reaction Mechanisms

Understanding the underlying mechanisms of potential side reactions is key to preventing them.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, forming a stabilized intermediate known as a Meisenheimer complex.[14][15]

Caption: Mechanism of SNAr on the pyrimidine ring.

Decarboxylation Mechanism:

The decarboxylation of pyrimidine-4-carboxylic acids is thought to proceed through a zwitterionic intermediate, which is facilitated by the electron-withdrawing nature of the ring nitrogens.[2][16]

Caption: Proposed mechanism for thermal decarboxylation.

Conclusion

The successful functionalization of this compound hinges on a thorough understanding of its reactivity and the careful control of reaction conditions to mitigate potential side reactions. By anticipating and addressing these challenges through the strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.

References

Validation & Comparative

A Senior Application Scientist’s Guide to the Purity Assessment of 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block

5-Chloropyrimidine-4-carboxylic acid is a pivotal intermediate in contemporary drug discovery and development. Its unique chemical architecture, featuring a halogenated pyrimidine core, makes it a valuable building block for synthesizing a range of pharmacologically active molecules, including kinase inhibitors.[1] The purity of this starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

Impurities, which can originate from starting materials, by-products of synthesis, or degradation, can have unintended and potentially harmful pharmacological effects.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[3] The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, often requiring detection and quantification at levels as low as 0.05%.[4]

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, I will elucidate the causality behind the selection of each technique, detailing the experimental workflows and presenting the comparative performance data necessary for researchers, scientists, and drug development professionals to make informed decisions in a regulated environment. We will explore three orthogonal and complementary techniques: the industry workhorse, High-Performance Liquid Chromatography (HPLC); the definitive primary standard method, Quantitative Nuclear Magnetic Resonance (qNMR); and the highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) for specific impurity profiling.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is the cornerstone of pharmaceutical purity analysis due to its robustness, precision, and suitability for non-volatile and thermally labile compounds. The principle rests on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. For an acidic compound like this compound, controlling the mobile phase pH is paramount to ensure the analyte is in a single, non-ionized form, which yields sharp, symmetrical peaks.[5][6]

Causality in Method Design:
  • Column Choice (C18): A C18 column is selected for its hydrophobic character, providing effective retention for the aromatic pyrimidine ring.

  • Mobile Phase pH: A pH of ~3.0 is chosen to suppress the ionization of the carboxylic acid group (pKa is estimated to be in the 3-4 range), thereby increasing its retention on the non-polar stationary phase and preventing peak tailing.[5]

  • Detector (UV): The pyrimidine ring contains a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., ~230-260 nm) a sensitive and straightforward choice.[5]

Experimental Protocol: RP-HPLC-UV for Purity Determination
  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system equipped with a UV/PDA detector.

    • Column: Hypersil BDS C18 column (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[5]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Diluent: A mixture of Water:Acetonitrile (50:50 v/v) is a suitable choice.

    • Reference Standard Solution (0.05%): Accurately weigh ~5 mg of this compound reference standard, dissolve in 10 mL of diluent (Stock A). Dilute 1 mL of Stock A to 100 mL with diluent to get a final concentration of ~5 µg/mL. This solution is used for quantifying unspecified impurities.

    • Test Solution (100%): Accurately weigh ~25 mg of the this compound sample, dissolve in, and dilute to 25 mL with the diluent to achieve a concentration of ~1000 µg/mL (1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the Test Solution, disregarding any peaks from the blank and peaks below the reporting threshold (typically 0.05%).

    • Calculate the percentage of each impurity using the principle of area normalization or by comparison to the reference standard solution for greater accuracy.

    • % Impurity (Area Normalization) = (Area of Impurity Peak / Total Area of All Peaks) × 100

Workflow and Data Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve Test Sample (1 mg/mL) Injector Inject 10 µL Prep_Sample->Injector Prep_Std Weigh & Dissolve Reference Std (5 µg/mL) Prep_Std->Injector Column C18 Column (150 x 4.6 mm) Injector->Column Mobile Phase Gradient Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity & % Impurities Integration->Calculation

Caption: Workflow for purity assessment of this compound by RP-HPLC-UV.

Expected Performance Characteristics
ParameterExpected PerformanceRationale / Reference
Linearity r² ≥ 0.999 for a concentration range of LOQ to 150% of the impurity specification.Standard requirement for validated analytical methods according to ICH Q2(R1) guidelines.[7]
LOD ~0.015% (or ~0.15 µg/mL for a 1 mg/mL test solution)Achievable for UV-active compounds on modern HPLC systems, meeting ICH identification thresholds.[5][7]
LOQ ~0.05% (or ~0.5 µg/mL for a 1 mg/mL test solution)Ensures accurate quantification at the typical ICH reporting threshold for impurities.[5][7]
Precision (RSD) ≤ 2.0% for replicate injections.Demonstrates the reproducibility of the method.[5]
Accuracy/Recovery 98.0% - 102.0% for spiked impurities.Confirms the method's ability to accurately measure the true amount of an impurity.[5]

Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR stands as a primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons, in this case) generating that signal, irrespective of the molecule's chemical structure.[8] This unique property allows for the determination of purity without the need for a specific reference standard of the analyte, instead using a certified internal standard.[9][10] It serves as an excellent orthogonal technique to chromatography, providing a fundamentally different and confirmatory measure of purity.

Causality in Method Design:
  • Internal Standard Selection: An internal standard (e.g., maleic acid, dimethyl sulfone) is chosen based on several criteria: high purity, chemical stability, non-reactivity with the sample, and having sharp, simple proton signals that do not overlap with any signals from the analyte or its expected impurities.[10]

  • Solvent Choice: A deuterated solvent (e.g., DMSO-d₆) is selected that fully dissolves both the analyte and the internal standard. DMSO-d₆ is often a good choice for polar, acidic compounds.

  • Acquisition Parameters: A long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time of any proton being quantified) is crucial. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the resulting signal integrals are truly quantitative.[4]

Experimental Protocol: ¹H qNMR for Absolute Purity Determination
  • System Preparation:

    • NMR Spectrometer: A well-maintained NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature controller.

    • Internal Standard (IS): Certified reference material (e.g., Maleic Acid, >99.5% purity).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh (~20 mg) the this compound sample into a vial using a microbalance (readability of ±0.01 mg).

    • Accurately weigh (~10 mg) the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.75 mL) of DMSO-d₆.

    • Vortex the vial until both components are fully dissolved.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Temperature: 25 °C (298 K).

    • Pulse Program: Standard 90° pulse-acquire ('zg' on Bruker systems).

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

    • Number of Scans (NS): 16 to 64, depending on sample concentration, to achieve a good signal-to-noise ratio (>250:1 for signals used in quantification).

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a high-order polynomial baseline correction.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the pyrimidine C-H proton) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Integrate these signals accurately.

    • Calculate the purity using the following formula:[4][9]

      Purity (%) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MWAnalyte / MWIS) × (mIS / mAnalyte) × PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P = Purity of the Internal Standard

Workflow and Data Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing Weigh_Sample Accurately Weigh Analyte & Internal Std Dissolve Dissolve in DMSO-d6 Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H Spectrum (Long D1 Delay) Transfer->Acquire Process Phase & Baseline Correct Spectrum Acquire->Process Integrate Integrate Analyte & Std Signals Process->Integrate Calculate Calculate Absolute Purity (%) Integrate->Calculate

Caption: Workflow for absolute purity assessment of this compound by qNMR.

Expected Performance Characteristics
ParameterExpected PerformanceRationale / Reference
Accuracy Typically within ±1.0% of the true value.The accuracy is primarily limited by the precision of weighing and the purity of the internal standard.[3][8]
Precision (RSD) ≤ 1.0% for replicate preparations.Demonstrates high reproducibility when proper sample preparation and acquisition parameters are used.[3]
Specificity High. Depends on the presence of unique, well-resolved signals for both the analyte and the internal standard.Overlapping signals can compromise accuracy, making careful selection of the standard and solvent critical.[10]
LOD/LOQ Not typically used for trace impurity detection; best for assay of the main component (>90% purity).While impurities can be quantified if signals are resolved, qNMR's strength is in the accurate assay of the bulk material.[9]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for the parent compound, GC-MS is a superior technique for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials. Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis is challenging and often results in poor peak shape.[11] Therefore, a chemical derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a silyl ester) is essential.[12]

Causality in Method Design:
  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. It replaces the active acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and improving chromatographic performance.[12]

  • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent) provides good general-purpose separation for a wide range of derivatized analytes.

  • Detector (Mass Spectrometry): MS detection provides not only quantification but also structural information from the fragmentation pattern, enabling positive identification of unknown impurities by comparing their mass spectra to libraries like NIST.[13]

Experimental Protocol: GC-MS for Impurity Profiling (with Derivatization)
  • System Preparation:

    • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Standard and Sample Preparation (Derivatization):

    • Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a 2 mL autosampler vial.

    • Derivatization: Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and 100 µL of BSTFA with 1% TMCS.

    • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Analysis: Allow the vial to cool to room temperature before placing it in the GC autosampler.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Scan mode (e.g., m/z 40-500) for identification of unknowns. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of known impurities.

  • Data Analysis:

    • Identify the peak for the derivatized this compound.

    • Identify impurity peaks by searching their mass spectra against the NIST library.

    • Quantify impurities using an internal standard or by area percent normalization, similar to HPLC.

Workflow and Data Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh_Sample Weigh Sample (~1 mg) Derivatize Add Solvent & BSTFA, Heat at 70°C Weigh_Sample->Derivatize Inject Inject 1 µL (Split Mode) Derivatize->Inject Separate GC Separation (DB-5 Column) Inject->Separate Temp. Program Detect MS Detection (Scan or SIM) Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Impurities (NIST Library Search) TIC->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for impurity profiling of this compound by GC-MS.

Expected Performance Characteristics
ParameterExpected PerformanceRationale / Reference
Selectivity Very High. Mass spectrometer provides definitive identification.Chromatographic separation combined with unique mass fragmentation patterns offers excellent specificity.[13]
Sensitivity High to Very High (low ppm to ppb), especially in SIM mode.MS is an inherently more sensitive detector than UV, making it ideal for trace analysis.[14]
Applicability Best for volatile and semi-volatile impurities (e.g., residual solvents, starting materials).The requirement for volatilization (via derivatization) makes it unsuitable for non-volatile impurities like salts or polymers.[11]
Identification Excellent. Provides structural information for unknown impurity identification.Mass spectral libraries are a powerful tool for identifying impurities without needing to synthesize them first.[13]

Comparative Guide: Selecting the Right Analytical Method

The choice of analytical method is driven by the specific question being asked. Is it for routine quality control, primary standard certification, or an in-depth investigation of an out-of-spec batch? The table below provides a direct comparison to guide this decision-making process.

FeatureRP-HPLC-UV¹H qNMRGC-MS (with Derivatization)
Primary Principle Differential partitioning between mobile and stationary phases.Signal intensity is directly proportional to molar concentration.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Primary Application Routine purity testing, quality control (QC), stability studies.Absolute purity assignment, reference standard certification, orthogonal assay.Identification/quantification of volatile/semi-volatile impurities.
Reference Standard Requires a high-purity reference standard of the analyte for assay.Uses a certified internal standard; no analyte-specific standard needed.Can use internal standards; quantification often relies on area percent.
Impurity Detection Detects non-volatile, UV-active impurities (related substances).Detects proton-containing impurities if signals are resolved.Detects volatile and semi-volatile impurities.
Impurity ID Based on retention time only; requires isolation or MS for confirmation.Limited; provides some structural clues but not definitive identification.Excellent; provides mass spectra for library matching and identification.
Sample Throughput High.Moderate.Moderate (derivatization step adds time).
Strengths Robust, precise, widely available, excellent for related substances.Primary method, highly accurate, orthogonal to chromatography.Extremely sensitive and specific, powerful for identifying unknowns.
Limitations Co-elution can occur, requires chromophoric analytes.Lower sensitivity than chromatography, signal overlap can be an issue.Requires derivatization for non-volatile analytes, not suitable for all compounds.

Conclusion

A robust purity assessment strategy for this compound does not rely on a single technique but rather on a complementary, multi-faceted approach.

  • RP-HPLC-UV should be considered the primary workhorse method for routine quality control, offering a reliable and precise profile of non-volatile, process-related impurities and degradation products.

  • ¹H qNMR is the indispensable orthogonal method for the definitive, absolute purity assignment of reference material batches. Its foundation in a primary measurement principle provides a high degree of confidence that is independent of chromatographic behavior.

  • GC-MS is the specialist's tool, essential for investigating and controlling volatile and semi-volatile impurities that are invisible to HPLC analysis. Its power in identifying unknown peaks provides critical insights during process development and troubleshooting.

By judiciously applying these three methods, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring its quality and suitability for the synthesis of next-generation therapeutics. This integrated analytical approach is the bedrock of ensuring product quality, meeting stringent regulatory expectations, and ultimately, safeguarding patient safety.

References

A Comparative Guide to the Analysis of 5-Chloropyrimidine-4-carboxylic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate analysis of intermediates is paramount. 5-Chloropyrimidine-4-carboxylic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical compound. As a Senior Application Scientist, my aim is to not only present the methodologies but also to delve into the rationale behind the experimental choices, ensuring a robust and validated approach.

Understanding the Analyte: this compound

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of this compound. It is a heterocyclic aromatic carboxylic acid with the molecular formula C5H3ClN2O2. Its structure contains a pyrimidine ring, a carboxylic acid group, and a chlorine atom, which influence its polarity, volatility, and chromatographic behavior. Publicly available information indicates it is a white crystalline powder that is slightly soluble in water and soluble in acidic and alkaline solutions[1]. This solubility profile suggests that HPLC, particularly reversed-phase HPLC, is a suitable analytical approach. However, its carboxylic acid group presents a challenge for direct GC-MS analysis due to low volatility and potential for thermal degradation.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most direct and common approach.

The Rationale Behind RP-HPLC

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase. Given the polar nature of the carboxylic acid and the pyrimidine ring, this compound will have a moderate retention on a C18 column, allowing for effective separation from non-polar impurities. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is critical to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape[2].

Experimental Protocol: HPLC Analysis

Objective: To develop a robust RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H3PO4) or Formic acid (HCOOH), analytical grade

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 5% Acetonitrile in water with 0.1% phosphoric acid[3]. For MS compatibility, replace phosphoric acid with 0.1% formic acid[2]. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with the mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 5% ACN with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 255 nm[3]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H2O/Acid) HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect but Powerful Alternative

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, for polar and non-volatile compounds like carboxylic acids, direct GC analysis is often not feasible.[4] This is where derivatization becomes a critical sample preparation step.

The Necessity of Derivatization

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique.[5] For GC-MS analysis of carboxylic acids, the primary goals of derivatization are to:

  • Increase Volatility: By converting the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.

  • Improve Thermal Stability: To prevent decomposition of the analyte in the hot GC inlet and column.

  • Enhance Chromatographic Performance: Resulting in sharper, more symmetrical peaks.

Common derivatization methods for carboxylic acids include silylation (e.g., with BSTFA) and alkylation (e.g., with diazomethane or alkyl chloroformates).[4][6]

Experimental Protocol: GC-MS Analysis with Derivatization

Objective: To develop a sensitive GC-MS method for the analysis of this compound following derivatization.

Instrumentation:

  • GC-MS system with a suitable capillary column

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound reference standard

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

Procedure:

  • Derivatization:

    • Accurately weigh a known amount of the sample or standard into a reaction vial.

    • Add a precise volume of the anhydrous solvent to dissolve the sample.

    • Add an excess of the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 60°C for 1 minute, then ramp at 10°C/min to 325°C and hold for 10 minutes.[7]

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: m/z 50-500

  • Data Analysis: Identify the derivatized this compound peak based on its retention time and mass spectrum. Quantify the analyte using an internal standard or an external calibration curve prepared with derivatized standards.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification TIC->Quantification MassSpectrum->Quantification

Caption: GC-MS analytical workflow including the derivatization step.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Sample Preparation Simple dissolution and filtration.Requires a derivatization step, which can be time-consuming and introduce variability.
Volatility Requirement Not required; suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, often necessitating derivatization.
Selectivity Good, based on chromatographic separation and UV detection.Excellent, due to both chromatographic separation and mass spectral identification.
Sensitivity Generally in the low ppm to high ppb range with UV detection.Typically higher sensitivity (low ppb to ppt range), especially in selected ion monitoring (SIM) mode.
Speed Relatively fast analysis times per sample.Can have longer run times, and the derivatization step adds to the overall analysis time.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Compound Identification Based on retention time comparison with a known standard.Confirmatory identification based on mass spectrum fragmentation patterns.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

HPLC is the recommended method for routine quality control and quantification due to its simplicity, directness, and lower operational cost. The sample preparation is straightforward, and the method is robust and reproducible, making it ideal for high-throughput environments.

GC-MS, on the other hand, excels in situations requiring high sensitivity and confirmatory analysis. While the need for derivatization adds complexity to the workflow, the unparalleled selectivity and sensitivity of mass spectrometric detection make it the method of choice for trace-level impurity profiling and structural elucidation.

Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical needs of the researcher. For routine purity and assay determination, HPLC provides a reliable and efficient solution. For in-depth characterization and trace analysis, the confirmatory power of GC-MS is indispensable.

References

A Comparative Guide to the X-ray Crystal Structure of 5-Chloropyrimidine-4-carboxylic Acid and Its Derivatives: A Structural and In Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Pyrimidines in Drug Discovery

Pyrimidine scaffolds are fundamental heterocyclic motifs present in a vast array of biologically active compounds, including antiviral and anticancer agents. The strategic placement of halogen atoms on the pyrimidine ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. 5-Chloropyrimidine-4-carboxylic acid and its derivatives are of particular interest to medicinal chemists as versatile intermediates for the synthesis of targeted therapeutics.[1] Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for structure-based drug design, enabling the rational optimization of lead compounds.

This guide provides an in-depth comparison of the X-ray crystal structure of pyrimidine-4-carboxylic acid and explores the anticipated structural perturbations introduced by 5-chloro substitution, drawing parallels with related halogenated heterocyclic systems. We will delve into the critical intermolecular interactions that govern the crystal packing and discuss the implications for solid-state properties. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, crystallization, and structural determination of these valuable compounds.

Comparative Structural Analysis: The Influence of the 5-Chloro Substituent

The Parent Scaffold: Pyrimidine-4-carboxylic Acid

The crystal structure of pyrimidine-4-carboxylic acid reveals a planar molecule with characteristic bond lengths and angles. The crystal packing is dominated by hydrogen bonding interactions involving the carboxylic acid moiety and the nitrogen atoms of the pyrimidine ring. These interactions typically lead to the formation of well-defined supramolecular synthons, such as dimers or chains, which dictate the overall crystal lattice.

The Impact of Halogenation on Crystal Packing

The introduction of a halogen atom, such as chlorine, at the 5-position of the pyrimidine ring is expected to introduce several key changes to the crystal structure:

  • Molecular Geometry: The C-Cl bond will alter the local electronic distribution and may cause minor distortions in the pyrimidine ring geometry.

  • Intermolecular Interactions: The chlorine atom can participate in various non-covalent interactions, including halogen bonding (C-Cl···N or C-Cl···O) and other weaker van der Waals forces.[3][4][5] These interactions will compete with and complement the existing hydrogen bonding network, potentially leading to different packing motifs.[4]

  • Solid-State Properties: The altered packing arrangement can influence macroscopic properties such as melting point, solubility, and crystal morphology.

A comparative analysis of 2-halogenated pyridin-3-ol crystal structures demonstrates that as the halogen atom changes from chlorine to bromine to iodine, the unit cell parameters and volume systematically increase.[2] A similar trend would be anticipated for 5-halogenated pyrimidine-4-carboxylic acids.

The following table summarizes key crystallographic data for pyrimidine-4-carboxylic acid and provides a comparative look at related halogenated structures to illustrate the expected trends.

ParameterPyrimidine-4-carboxylic Acid2-Chloro-pyridin-3-ol[2]2-Bromo-pyridin-3-ol[2]
CCDC Number Not explicitly found279638279641
Chemical Formula C₅H₄N₂O₂C₅H₄ClNOC₅H₄BrNO
Formula Weight 124.10129.54174.00
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/mP2₁/cP2₁/c
a (Å) 6.0080 (12)3.896(1)3.889(1)
b (Å) 6.3519 (13)20.485(3)21.001(4)
c (Å) 7.4834 (15)6.818(1)6.840(1)
β (°) 112.20 (3)104.98(2)105.18(2)
Volume (ų) 264.41 (9)525.3(2)538.5(2)

Experimental Protocols

Synthesis of 5-Halopyrimidine-4-carboxylic Acid Esters via Minisci Reaction

A practical approach for the synthesis of 5-halopyrimidine-4-carboxylic acid esters involves the Minisci reaction, a homolytic alkoxycarbonylation of 5-halopyrimidines. This method offers high regioselectivity and can be performed on a gram scale.

Workflow for Minisci Reaction:

Minisci_Reaction Start 5-Halopyrimidine Reaction Reaction at 0 °C to rt Start->Reaction Add Reagents Alkyl Chloroformate (e.g., Ethyl Chloroformate) Ammonium Persulfate Trifluoroacetic Acid Reagents->Reaction Solvent Dichloromethane/Water Solvent->Reaction Workup Aqueous Workup Extraction with DCM Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 5-halopyrimidine-4-carboxylate Purification->Product

Caption: Workflow for the Minisci Reaction.

Step-by-Step Protocol:

  • To a solution of 5-halopyrimidine in a biphasic solvent system of dichloromethane and water, add trifluoroacetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl chloroformate (e.g., ethyl chloroformate).

  • Slowly add a solution of ammonium persulfate in water, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial.

Workflow for Crystallization:

Crystallization_Workflow Start Purified Compound Dissolution Dissolve in a suitable solvent (e.g., Ethanol, Methanol, Acetone) Start->Dissolution Technique Choose Crystallization Technique Dissolution->Technique SlowEvaporation Slow Evaporation Technique->SlowEvaporation VaporDiffusion Vapor Diffusion (Solvent/Antisolvent) Technique->VaporDiffusion Cooling Slow Cooling Technique->Cooling Crystals Formation of Single Crystals SlowEvaporation->Crystals VaporDiffusion->Crystals Cooling->Crystals

Caption: Workflow for Crystallization.

Step-by-Step Protocol (Slow Evaporation):

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol/water) to near saturation at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few needle holes.

  • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Workflow for X-ray Data Collection and Structure Solution:

Xray_Workflow Crystal Mount a suitable single crystal DataCollection Data Collection on Diffractometer (e.g., Bruker APEX II) Crystal->DataCollection DataProcessing Data Integration and Scaling (e.g., SAINT) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXTL - Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL - Full-matrix least-squares) StructureSolution->StructureRefinement Validation Validation and Analysis (e.g., PLATON, Mercury) StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: X-ray Data Collection Workflow.

Step-by-Step Protocol:

  • A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • The collected data are integrated and scaled using appropriate software.

  • The crystal structure is solved using direct methods, which provide an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares methods.

  • The final structure is validated for its geometric and crystallographic quality.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the anticipated X-ray crystal structure of this compound derivatives, drawing upon comparative analysis of related known structures. The introduction of a chloro substituent at the 5-position is predicted to significantly influence the intermolecular interactions, leading to altered crystal packing and potentially impacting the compound's physicochemical properties. The detailed experimental protocols for synthesis, crystallization, and X-ray analysis serve as a practical resource for researchers in the field.

The definitive determination of the crystal structure of this compound and its analogs through experimental means remains a crucial step. Such data, when deposited in the Cambridge Structural Database (CSD), will be an invaluable resource for the scientific community, enabling more accurate in silico modeling and accelerating the discovery of novel pyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to 5-Halopyrimidine-4-Carboxylic Acids: A Comparative Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, pyrimidine derivatives are foundational scaffolds present in a multitude of therapeutic agents.[1] Specifically, 5-halopyrimidine-4-carboxylic acids serve as versatile intermediates, offering a strategic point for diversification and molecular complexity. The choice of the halogen at the C-5 position—typically chlorine or bromine—is a critical decision that profoundly impacts synthetic strategy, reaction efficiency, and overall cost.

This guide provides an in-depth, objective comparison of the reactivity of 5-chloro- vs. 5-bromopyrimidine-4-carboxylic acid. We will move beyond simple statements of reactivity to explore the underlying mechanistic principles and provide field-proven experimental protocols to empower you to make the most informed decision for your synthetic campaigns.

The Fundamentals: Understanding Halogen Reactivity on an Electron-Deficient Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character is further amplified by the electron-withdrawing carboxylic acid group at the C-4 position. This unique electronic environment dictates the two primary pathways for functionalization at the C-5 position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] A nucleophile attacks the electron-poor carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity is then restored by the expulsion of the halide leaving group.

// Reactants Reactants [label=< 5-Halopyrimidine

>]; Nu [label="Nu⁻", shape=plaintext];

// Meisenheimer Complex Intermediate [label=< Meisenheimer Complex Resonance-Stabilized Anion

>];

// Products Product [label=< Substituted Product

>]; X [label="X⁻", shape=plaintext];

SNAr_Mechanism

In SNAr, the rate-determining step is typically the initial nucleophilic attack.[3] The leaving group ability follows the trend F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to attack. While the C-Br bond is weaker than the C-Cl bond, the difference in reactivity for SNAr is often less pronounced and can be condition-dependent. For pyrimidines, both chloro- and bromo-substituents are effective leaving groups.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis.[1][6][7] They follow a general catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond. This is often the rate-determining step.[7][8]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron species in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[9]

The reactivity of aryl halides in this cycle is dominated by the oxidative addition step and follows a well-established trend: I > Br > OTf > Cl .[8][10][11] This order is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break and thus facilitating a faster rate of oxidative addition.[8] Consequently, 5-bromopyrimidine-4-carboxylic acid is generally much more reactive than its 5-chloro counterpart in palladium-catalyzed cross-coupling reactions .[10]

Cross_Coupling_Cycle

Head-to-Head Comparison: Experimental Insights

Suzuki-Miyaura Cross-Coupling

This reaction is a workhorse for forming C-C bonds. The higher reactivity of the bromo-derivative is evident, often allowing for milder conditions, lower catalyst loadings, and shorter reaction times.

Feature5-Bromopyrimidine-4-carboxylic acid5-Chloropyrimidine-4-carboxylic acidRationale & Field Notes
Reactivity HighModerate to LowThe weaker C-Br bond leads to faster oxidative addition, the rate-limiting step.[8][10]
Typical Conditions Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, Na₂CO₃, Dioxane/H₂O, 80-100 °CRequires more active catalysts: Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), stronger bases (K₃PO₄), higher temperatures (100-120 °C).[11][12]
Catalyst Loading 1-5 mol%3-10 mol%The lower reactivity of the C-Cl bond necessitates a higher concentration of the active catalytic species to achieve reasonable conversion.
Yields Generally Good to ExcellentOften lower than the bromo analogue, highly dependent on catalyst system optimization.[13]

Featured Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of arylboronic acids.

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 5-halopyrimidine-4-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst. For the bromo derivative, use Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). For the chloro derivative, a more active catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv) is recommended as a starting point.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). The solvent volume should be sufficient to ensure stirring (approx. 0.1 M concentration).

  • Heat the reaction mixture with vigorous stirring to 95 °C. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the same reactivity trend holds true. The activation of aryl chlorides for this transformation was a significant breakthrough, enabled by the development of specialized bulky, electron-rich phosphine ligands.[8]

Feature5-Bromopyrimidine-4-carboxylic acidThis compoundRationale & Field Notes
Reactivity HighLowThe oxidative addition of the C-Cl bond to palladium is significantly slower than that of the C-Br bond.[9]
Typical Conditions Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 90-110 °C.[14]Requires advanced catalyst systems: G3/G4 precatalysts with specialized ligands (e.g., BrettPhos), stronger bases (LHMDS, K₃PO₄), and often higher temperatures.[9]
Base Sensitivity Compatible with standard strong bases like NaOtBu.The harsher conditions required may not be suitable for substrates with base-sensitive functional groups. Weaker bases can be used but may lead to lower yields.[15]
Yields Generally Good to ExcellentHighly variable and critically dependent on the choice of ligand and base.[14]

Featured Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the 5-halo position.

  • In a glovebox or under an inert atmosphere, add to a dry reaction vial: a palladium precatalyst (e.g., XantPhos Pd G3, 0.02 equiv), the corresponding ligand (e.g., XantPhos, 0.04 equiv), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).

  • Add the 5-halopyrimidine-4-carboxylic acid (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride, and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Decision-Making Framework

Choosing the right starting material is a balance of reactivity, cost, and project timeline. The chloro-derivative is more economical, making it attractive for large-scale synthesis, but often requires significant investment in process optimization to identify a suitable high-activity catalyst system. The bromo-derivative offers higher reactivity and predictability, often leading to faster results in a discovery setting.

Decision_Framework

Conclusion

In the comparative analysis of 5-chloro- and 5-bromopyrimidine-4-carboxylic acid, a clear hierarchy of reactivity emerges, particularly in the context of palladium-catalyzed cross-coupling reactions.

  • 5-Bromopyrimidine-4-carboxylic acid is the more reactive substrate, benefiting from the lower C-Br bond dissociation energy. This translates to milder reaction conditions, broader substrate scope with standard catalysts, and generally higher yields, making it the preferred choice for rapid synthesis and route scouting in research and discovery settings.

  • This compound is a more economical but less reactive alternative. Its successful application hinges on the use of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands. While it requires more rigorous optimization, it represents a viable and cost-effective option for large-scale manufacturing where process development costs can be amortized.

Ultimately, the choice is a strategic one. By understanding the fundamental principles of reactivity and the practical considerations outlined in this guide, you are now better equipped to select the optimal building block for your synthetic objectives.

References

A Comparative Guide to the Biological Activity of 5-Chloropyrimidine-4-carboxylic Acid and its Analogs: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among the myriad of pyrimidine derivatives, 5-Chloropyrimidine-4-carboxylic acid stands out as a particularly promising, yet underexplored, starting point for the development of potent anticancer and antimicrobial drugs. While direct experimental data on the biological activity of this compound is limited, its structural motifs are present in a variety of biologically active compounds. This guide provides a comparative analysis of the biological activities of different classes of pyrimidine analogs structurally related to this compound, highlighting its potential as a key building block in drug discovery. We will delve into the mechanistic insights, structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Mechanistic Insights: Targeting Key Cellular Pathways

Pyrimidine analogs exert their biological effects by interfering with essential cellular processes. Two of the most well-characterized targets for anticancer and antimicrobial pyrimidine derivatives are Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.[1][3][4] The pyrimidine core serves as a crucial scaffold for positioning key pharmacophoric features that interact with the hinge region of the ATP-binding pocket of EGFR.

Below is a simplified representation of the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Pyrimidine_Inhibitor Pyrimidine Analog (e.g., EGFR TKI) Pyrimidine_Inhibitor->EGFR Inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Analogs.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids.[5][6][7] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes it an attractive target for both anticancer and antimicrobial agents. Pyrimidine-based compounds, particularly those with a 2,4-diaminopyrimidine scaffold, are well-established DHFR inhibitors.[6][7][8]

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by pyrimidine analogs.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DHFR_enzyme->THF NADPH -> NADP+ Pyrimidine_Inhibitor Pyrimidine Analog (DHFR Inhibitor) Pyrimidine_Inhibitor->DHFR_enzyme Inhibits DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis

Caption: Inhibition of the Folate Pathway by Pyrimidine-based DHFR Inhibitors.

Comparative Analysis of Pyrimidine Analogs

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Here, we compare the anticancer and antimicrobial activities of different classes of pyrimidine analogs that share structural similarities with this compound.

Anticancer Activity

The anticancer potential of pyrimidine analogs is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Pyrimidine Analog ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivativesEGFRHepG23.56[9]
A5495.85[9]
MCF-77.68[9]
Pyrazolo[3,4-d]pyrimidine derivativesUnknownHT108096.25[10]
Hela74.8[10]
Caco-276.92[10]
5-Fluorouracil (5-FU) analogsDNA/RNA SynthesisMiaPaCa-23.6 - 12.3[11]
Thiazolo[3,2-a]pyrimidine derivativesUnknownPC-365.8 - 69.6[12]
HCT-11658.2 - 60.9[12]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at position 5: The presence of a carbonitrile group at the 5-position has been shown to contribute to potent EGFR inhibitory activity.[9] This suggests that the chloro group in this compound could be a valuable handle for introducing other functionalities to modulate activity.

  • The carboxylate group at position 4: The carboxylic acid moiety can be converted into various amides, which has been a successful strategy in developing potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[13][14][15] This highlights the potential for derivatizing the carboxylic acid of the title compound to explore different biological targets.

  • Fused ring systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole or thiazole, can lead to compounds with significant anticancer activity.[10][12]

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Pyrimidine Analog ClassMicroorganismMIC (µM/ml)Reference
Pyrimidin-2-ol/thiol/amine analoguesS. aureus0.87[16]
B. subtilis0.96[16]
P. aeruginosa0.77[16]
C. albicans1.73[16]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesGram-positive/negative bacteria16 - 102[17]
Fungi15.50 - 26.30[17]
4-substituted-pyrazolo[3,4-d]pyrimidine derivativesS. pneumoniaModerate to outstanding[18]
B. subtilisModerate to outstanding[18]
P. aeruginosaModerate to outstanding[18]
E. coliModerate to outstanding[18]
Halogenated PyrrolopyrimidinesS. aureus8 mg/L[19]

Structure-Activity Relationship (SAR) Insights:

  • Amino and Thiol Substitutions: The presence of amino and thiol groups on the pyrimidine ring can confer significant antibacterial and antifungal activity.[16]

  • Halogenation: The introduction of halogens, such as bromine or iodine, on substituents attached to the pyrimidine core can enhance antimicrobial potency.[19] This underscores the potential importance of the chloro group in this compound for antimicrobial activity.

  • Fused Triazole Ring: Fusing a triazole ring to the pyrimidine scaffold can result in dual inhibitors of bacterial DNA gyrase and DHFR, leading to broad-spectrum antibacterial activity.[17]

Experimental Protocols

To facilitate the investigation of the biological activities of novel pyrimidine derivatives, we provide detailed, step-by-step protocols for two standard assays.

Protocol for MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Addition Add pyrimidine analogs (various concentrations) Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution to each well Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h (formation of formazan) MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Incubation_2_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for blanks (medium only) and untreated controls (cells with medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test pyrimidine analog in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • For the untreated control wells, add 100 µL of medium with the same concentration of the solvent used for the test compound.

    • Incubate the plate for an appropriate duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol for Broth Microdilution Method (Antimicrobial Activity)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27][28]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Workflow Diagram:

Broth_Microdilution_Workflow Start Start Compound_Dilution Prepare serial dilutions of pyrimidine analog in broth Start->Compound_Dilution Plate_Inoculation Inoculate 96-well plate with microbial suspension Compound_Dilution->Plate_Inoculation Inoculum_Preparation Prepare standardized microbial inoculum (0.5 McFarland) Inoculum_Preparation->Plate_Inoculation Incubation Incubate the plate (e.g., 16-20h at 37°C) Plate_Inoculation->Incubation Result_Reading Visually inspect for turbidity (microbial growth) Incubation->Result_Reading MIC_Determination Determine the lowest concentration with no visible growth (MIC) Result_Reading->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test pyrimidine analog in a suitable solvent.

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells except the first column.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL in each well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Conclusion and Future Directions

While this compound itself has not been extensively studied for its biological activities, this guide demonstrates the immense potential held within its chemical structure. By serving as a versatile scaffold, it provides a foundation for the development of novel anticancer and antimicrobial agents through targeted modifications at the 4- and 5-positions of the pyrimidine ring. The comparative analysis of structurally related analogs reveals that the introduction of specific functional groups and the formation of fused ring systems can lead to compounds with potent inhibitory effects on key cellular targets like EGFR and DHFR.

The provided experimental protocols for the MTT and broth microdilution assays offer a practical framework for researchers to systematically evaluate the biological potential of newly synthesized derivatives of this compound. Future research should focus on synthesizing and screening a library of such derivatives to establish clear structure-activity relationships. This will undoubtedly pave the way for the discovery of novel therapeutic candidates with improved efficacy and selectivity.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Chloropyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent ability to engage in various biological interactions has cemented its status as a privileged structure. Within this vast chemical family, derivatives of 5-chloropyrimidine-4-carboxylic acid have emerged as a particularly fruitful area of investigation, leading to the development of potent modulators of diverse biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, grounded in experimental data and field-proven insights, to empower researchers in their quest for next-generation therapies.

The Strategic Importance of the this compound Scaffold

The this compound core is more than just a molecular framework; it is a versatile platform for combinatorial chemistry and targeted drug design. The chlorine atom at the 5-position serves as a crucial handle for introducing a wide array of substituents, enabling fine-tuning of the molecule's steric and electronic properties. The carboxylic acid at the 4-position provides a key interaction point, often forming critical hydrogen bonds with target proteins. This strategic arrangement of functional groups has been exploited to generate libraries of compounds with a broad spectrum of biological activities, from kinase inhibition to anti-inflammatory and antimicrobial effects.[1][2][3]

Comparative SAR Analysis Across Key Biological Targets

The true power of the this compound scaffold is revealed through the comparative analysis of how subtle structural modifications impact its activity against different biological targets. Here, we dissect the SAR of these derivatives in the context of prominent therapeutic areas.

Kinase Inhibition: A Battle for the ATP-Binding Site

Protein kinases are a major class of drug targets, and pyrimidine derivatives have a rich history as kinase inhibitors.[3][4] The this compound core has been instrumental in the development of potent inhibitors of various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[5][6]

Key SAR Insights for Kinase Inhibition:

  • The Role of the 5-Chloro Group: The presence of a halogen, particularly chlorine or fluorine, at the 5-position of the pyrimidine ring can significantly enhance inhibitory potency.[5] This is often attributed to favorable interactions within the ATP-binding pocket and can influence the inhibitor's conformation, sometimes leading to a "DFG-out" binding mode.[5]

  • Amide and Amine Substitutions at the 4-Carboxylic Acid Position: Conversion of the carboxylic acid to an amide or coupling with various amines is a common strategy to explore the solvent-exposed regions of the kinase active site. The nature of the amine substituent is critical for potency and selectivity. For instance, in the development of Aurora kinase inhibitors, polar substituents at the para-position of a B-ring attached via an aniline linkage were found to be crucial for potent activity, forming key hydrogen bonds with residues like Arg137 and Arg220.[5]

  • Substitutions at the 2- and 6-Positions: The 2- and 6-positions of the pyrimidine ring offer additional vectors for chemical modification. In the context of dual CDK6 and CDK9 inhibitors, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were explored.[6] Intensive structural modifications at these positions led to the identification of highly potent and selective compounds.[6]

Table 1: Comparative Activity of this compound Derivatives as Kinase Inhibitors

Compound IDCore StructureR1 (at C2)R2 (at C4-Amide)Target KinaseIC50 (nM)Reference
1 2,4-Bisanilinopyrimidineortho-Carboxylic acid substituted anilinepara-Carboxylic acid substituted anilineAurora A6.1[5]
9m 5-Fluoro-bisanilinopyrimidineHalogenated anilineAniline with para-water-solubilizing moietyAurora APotent cellular activity[5]
66 5-Chloro-2,4-diaminopyrimidinePyridin-2-ylPhenylCDK6/9Potent dual inhibitor[6]
Modulating Other Enzyme Families: The Case of NAPE-PLD

Beyond kinases, 5-chloropyrimidine-4-carboxamide derivatives have been successfully developed as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive N-acylethanolamines.[7][8]

Key SAR Insights for NAPE-PLD Inhibition:

  • Importance of the 4-Carboxamide: The carboxamide at the 4-position is a critical pharmacophore. Modifications of the amine portion of the amide have a profound impact on potency. For example, N-(cyclopropylmethyl) was identified as an optimal substituent.[7]

  • Substitutions at the 2- and 6-Positions: The 2- and 6-positions were extensively explored with various amine, heteroaromatic, and phenolic nucleophiles.[7] The regioselective substitution at the more electrophilic 4-chloro position of a dichloropyrimidine precursor was a key synthetic strategy.[7] A (S)-3-hydroxypyrrolidin-1-yl group at the 6-position and a (S)-3-phenylpiperidin-1-yl group at the 2-position led to the highly potent and selective inhibitor, LEI-401.[7][8]

Table 2: Comparative Activity of Pyrimidine-4-carboxamide Derivatives as NAPE-PLD Inhibitors

Compound IDR1 (at C2)R2 (at C6)R3 (at C4-Amide)NAPE-PLD IC50 (nM)Reference
HTS Hit VariedVariedVariedMicromolar[7]
LEI-401 (1) (S)-3-phenylpiperidin-1-yl(S)-3-hydroxypyrrolidin-1-ylCyclopropylmethylPotent (nM range)[7][8]
Analog with X at C4 (S)-3-phenylpiperidin-1-yl(S)-3-hydroxypyrrolidin-1-ylVaried10-fold drop in potency[8]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 5-Halopyrimidine-4-carboxylic Acid Esters via Minisci Reaction

This method provides a practical, one-step synthesis of key intermediates.[9]

Protocol:

  • To a solution of the 5-halopyrimidine in a biphasic solvent system of toluene and water, add the corresponding alkyl glyoxylate.

  • Add a radical initiator, such as ammonium persulfate, and a catalytic amount of silver nitrate.

  • The addition of acetic acid can increase the conversion rate.[9]

  • Heat the reaction mixture and monitor the progress by GC-MS.

  • Upon completion, perform an aqueous workup, and purify the product by column chromatography.

Causality: The Minisci reaction is a homolytic substitution that is highly regioselective for electron-deficient heterocycles like pyrimidines. The biphasic system and the addition of acetic acid help to optimize the reaction conditions and minimize side products.[9]

Synthesis of Pyrimidine-4-carboxamides

This protocol outlines the general steps for creating a library of amide derivatives for SAR studies.[7]

Protocol:

  • Convert the this compound to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.[7]

  • In a separate flask, dissolve the desired primary or secondary amine in an appropriate solvent with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Slowly add the acyl chloride solution to the amine solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the final amide product by column chromatography or preparative HPLC.

Self-Validation: The purity and identity of the synthesized compounds should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

This is a standard protocol for evaluating the potency of synthesized compounds against a target kinase.

Protocol:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compounds to the wells and incubate at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key SAR principles and experimental workflows.

SAR_Kinase_Inhibitors cluster_scaffold This compound Core cluster_modifications Key Modifications cluster_outcome Biological Outcome Scaffold Pyrimidine Ring - 5-Chloro - 4-Carboxylic Acid C5_Sub 5-Position (Cl, F for potency) Scaffold->C5_Sub Halogenation C4_Sub 4-Position (Amide) (Interaction with solvent front) Scaffold->C4_Sub Amidation C26_Sub 2 & 6 Positions (Selectivity & Potency) Scaffold->C26_Sub Substitution Potency Increased Potency C5_Sub->Potency C4_Sub->Potency C26_Sub->Potency Selectivity Altered Selectivity C26_Sub->Selectivity

Caption: Key SAR takeaways for this compound derivatives as kinase inhibitors.

Synthesis_Workflow Start This compound AcylChloride Acyl Chloride Formation (e.g., SOCl2) Start->AcylChloride AmineCoupling Amine Coupling (R-NH2, Base) AcylChloride->AmineCoupling Purification Purification (Chromatography) AmineCoupling->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of a 5-chloropyrimidine-4-carboxamide library.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile starting point for the development of potent and selective modulators of various biological targets. The wealth of SAR data available for derivatives of this core structure provides a solid foundation for future drug discovery efforts. As our understanding of the structural biology of new targets grows, so too will the opportunities to leverage this privileged scaffold in the design of novel therapeutics. The continued application of rational design, combinatorial chemistry, and advanced analytical techniques will undoubtedly unlock the full potential of this remarkable chemical entity.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloropyrimidine-4-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid pyrimidine core, substituted with a reactive chlorine atom and a versatile carboxylic acid handle, offers a unique scaffold for the synthesis of a diverse array of complex molecules. This compound serves as a key intermediate in the development of targeted therapeutics, including kinase inhibitors for oncology and antiviral agents. The strategic placement of the chloro and carboxyl groups allows for selective functionalization through various cross-coupling and amidation reactions, making it an invaluable tool for researchers and drug development professionals.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, scalability, safety, and environmental impact. This document is intended to empower researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly approached via two distinct strategies: Route 1 , a modern approach involving a Minisci-type radical reaction followed by hydrolysis, and Route 2 , a more classical approach centered on the chlorination of a pre-functionalized pyrimidine ring, also followed by hydrolysis. Each route presents a unique set of advantages and challenges.

ParameterRoute 1: Minisci Alkoxycarbonylation & HydrolysisRoute 2: Chlorination of Hydroxypyrimidine & Hydrolysis
Starting Materials 5-Chloropyrimidine, Ethyl pyruvateEthyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
Key Reagents FeSO₄·7H₂O, H₂O₂, Ethyl pyruvate, LiOHPhosphorus oxychloride (POCl₃), N,N-dimethylaniline, LiOH
Overall Yield Moderate to GoodModerate
Scalability Readily scalableScalable with safety considerations for POCl₃
Environmental Impact "Greener" option with less hazardous reagentsUse of corrosive and hazardous POCl₃
Key Advantages High regioselectivity, milder conditions for the first stepUtilizes a more traditional and often readily available starting material
Key Disadvantages Requires a two-step sequence, potential for radical side reactionsUse of harsh and hazardous chlorinating agent (POCl₃)

Route 1: Minisci-Type Alkoxycarbonylation Followed by Hydrolysis

This contemporary approach leverages a highly regioselective Minisci reaction to introduce the carboxylate functionality at the C4 position of the pyrimidine ring, followed by a standard ester hydrolysis to yield the final product. This method is particularly attractive due to its efficiency in building the core structure in the first step.

Mechanistic Rationale

The Minisci reaction is a powerful tool for the direct C-H functionalization of heteroaromatic compounds. In this case, an ethyl carboxyl radical is generated in situ from ethyl pyruvate via an iron(II)-catalyzed decomposition of hydrogen peroxide. This electrophilic radical selectively attacks the electron-deficient pyrimidine ring. Protonation of the pyrimidine nitrogen enhances the electrophilicity of the ring, directing the radical addition preferentially to the C4 position. The resulting radical cation is then oxidized to restore aromaticity, yielding the ethyl 5-chloropyrimidine-4-carboxylate intermediate. The choice of an iron catalyst and peroxide makes this a relatively green and cost-effective radical generation method. The subsequent hydrolysis of the ethyl ester is a standard saponification reaction, driven by the nucleophilic attack of a hydroxide ion on the ester carbonyl.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-chloropyrimidine-4-carboxylate via Minisci Reaction

  • Materials: 5-Chloropyrimidine, Ethyl pyruvate, Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), 30% Hydrogen peroxide (H₂O₂), Dichloromethane (CH₂Cl₂), Water.

  • Procedure:

    • To a solution of 5-chloropyrimidine (1.0 eq) in a biphasic mixture of dichloromethane and water (1:1) at 0 °C, add iron(II) sulfate heptahydrate (0.1 eq).

    • To this stirring mixture, add ethyl pyruvate (2.0 eq).

    • Slowly add 30% hydrogen peroxide (2.0 eq) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5-chloropyrimidine-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl 5-chloropyrimidine-4-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 2M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve ethyl 5-chloropyrimidine-4-carboxylate (1.0 eq) in a mixture of THF and water (1:1).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Workflow Diagram

Route 1 cluster_0 Step 1: Minisci Reaction cluster_1 Step 2: Hydrolysis 5-Chloropyrimidine 5-Chloropyrimidine Radical_Addition Radical Addition 5-Chloropyrimidine->Radical_Addition Ethyl pyruvate, FeSO4, H2O2 Ethyl_Ester Ethyl 5-chloropyrimidine-4-carboxylate Radical_Addition->Ethyl_Ester Hydrolysis Hydrolysis Ethyl_Ester->Hydrolysis LiOH, H2O/THF Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Chlorination of a Hydroxypyrimidine Intermediate Followed by Hydrolysis

This classical approach involves the construction of a pyrimidine ring with a hydroxyl group at the 4-position, which is subsequently converted to the chloride using a standard chlorinating agent. This is followed by ester hydrolysis to obtain the target molecule.

Mechanistic Rationale

The synthesis begins with the formation of a hydroxypyrimidine ester. The key step is the conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃). The lone pair of electrons on the pyrimidine nitrogen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. This intermediate is a good leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphoryl group to yield the chlorinated pyrimidine ester. The presence of a tertiary amine, such as N,N-dimethylaniline, acts as a catalyst and acid scavenger. The final step is the saponification of the ethyl ester, which follows the same mechanism as in Route 1.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-pyrimidine-5-carboxylate

  • Materials: Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • A mixture of ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq), phosphorus oxychloride (5-10 eq), and a catalytic amount of N,N-dimethylaniline is heated to reflux (around 110 °C) for 2-4 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a solid base like sodium bicarbonate or sodium carbonate to pH 7-8.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to give ethyl 4-chloropyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl 4-chloropyrimidine-5-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 2M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (1:1).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the THF by rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify with 2M HCl to pH 2-3.

    • Collect the white precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

Workflow Diagram

Route 2 cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis Hydroxy_Ester Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate Chlorination Chlorination Hydroxy_Ester->Chlorination POCl3, N,N-dimethylaniline Chloro_Ester Ethyl 4-chloropyrimidine-5-carboxylate Chlorination->Chloro_Ester Hydrolysis Hydrolysis Chloro_Ester->Hydrolysis LiOH, H2O/THF Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound via Route 2.

Conclusion and Future Outlook

Both the Minisci-type radical alkoxycarbonylation and the classical chlorination of a hydroxypyrimidine precursor provide viable synthetic pathways to the important building block, this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis, including scale, available starting materials, and considerations for safety and environmental impact.

The Minisci reaction (Route 1) represents a more modern and potentially "greener" approach, avoiding the use of harsh chlorinating agents like phosphorus oxychloride. Its high regioselectivity is a significant advantage. However, the handling of peroxides requires appropriate safety precautions.

The classical chlorination method (Route 2) is a well-established and robust procedure.[1] While it involves the use of hazardous POCl₃, the starting materials may be more readily accessible in some contexts.

Future research in this area may focus on developing catalytic and more environmentally benign chlorination methods for pyrimidine systems, as well as exploring one-pot procedures that combine the functionalization and ring-formation steps to further improve efficiency and reduce waste. The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery and production of new pyrimidine-based therapeutics.

References

A Comparative Analysis of Kinase Inhibition by 5-Chloropyrimidine-4-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the pursuit of novel kinase inhibitors. Its inherent ability to mimic the hydrogen bonding pattern of the adenine hinge-binding region of ATP has rendered it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of a specific, yet versatile, subclass: 5-Chloropyrimidine-4-carboxylic acid derivatives and their close structural analogs. By examining their structure-activity relationships (SAR) against key oncogenic kinases—Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 1 (CDK1)—we aim to provide actionable insights for the rational design of next-generation kinase inhibitors. This analysis is grounded in experimental data from peer-reviewed studies, with a focus on the causality behind experimental choices and the integrity of the presented data.

The Strategic Importance of the this compound Scaffold

The 5-chloropyrimidine core offers a unique combination of features that make it an attractive starting point for kinase inhibitor design. The chlorine atom at the 5-position can serve multiple roles: it can act as a reactive handle for covalent inhibition, occupy a hydrophobic pocket, or be replaced to modulate electronic properties and selectivity. The carboxylic acid group at the 4-position provides a key interaction point, often forming salt bridges or hydrogen bonds with basic residues in the active site, thereby anchoring the inhibitor and enhancing potency. The strategic placement of these functional groups on the pyrimidine ring creates a versatile platform for developing highly potent and selective kinase inhibitors.

Comparative Analysis of Kinase Inhibition Profiles

To illustrate the therapeutic potential and SAR of this scaffold, we will compare three distinct series of pyrimidine-based kinase inhibitors, each targeting different but crucial kinases involved in cell proliferation and angiogenesis.

Ortho-Chlorophenyl Substituted Bisanilinopyrimidines as Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is a hallmark of many cancers. A series of ortho-carboxylic acid substituted bisanilinopyrimidines has been identified as potent inhibitors of Aurora A.[1][2] The lead compound in this series, a bisanilinopyrimidine with a carboxylic acid on one of the aniline rings, demonstrated a remarkable IC50 of 6.1 ± 1.0 nM against Aurora A.[2]

Structure-Activity Relationship (SAR) Insights:

The SAR studies on this series revealed the critical importance of the carboxylic acid group and its position.[2]

  • A-Ring (ortho-Carboxylic Acid): The ortho-position of the carboxylic acid on the "A-ring" was found to be crucial for potent inhibitory activity. Moving this group to other positions or replacing it with less polar moieties resulted in a significant loss of potency.[2]

  • B-Ring (para-Substituent): A polar substituent at the para-position of the "B-ring" was also determined to be critical for high potency.[2]

  • 5-Position of Pyrimidine: Incorporation of a fluorine atom at the 5-position of the pyrimidine ring led to highly potent inhibitors that bind in a DFG-out conformation, a desirable feature for achieving selectivity.[1][2]

Comparative Data for Aurora A Inhibitors:

Compound ID (from source)A-Ring SubstituentB-Ring SubstituentPyrimidine 5-PositionAurora A IC50 (nM)Reference
1 2-COOH4-COOHH6.1 ± 1.0[2]
3a 2-CONH24-COOHH>10,000[2]
3d 2-COOH2-COOHH31,300[2]
9m 2-Cl4-(water-solubilizing moiety)FPotent cellular activity[1][2]

This table presents a selection of data to highlight key SAR findings. For a comprehensive list of compounds and their activities, please refer to the original publication.

2-Amino-4-Aryl-5-Chloropyrimidines as Dual VEGFR-2 and CDK1 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. CDKs, particularly CDK1, are fundamental for cell cycle progression. The dual inhibition of these targets presents a promising anti-cancer strategy. A series of 2-amino-4-aryl-5-chloropyrimidines has been shown to potently inhibit both VEGFR-2 and CDK1.[3]

Structure-Activity Relationship (SAR) Insights:

This series, while lacking the 4-carboxylic acid, provides valuable comparative insights into the role of the 5-chloro substituent and the groups at the 4-position.

  • 5-Position Chlorine: The chlorine atom at the 5-position is a common feature in this series, likely contributing to hydrophobic interactions within the kinase active site.

  • 4-Position Aryl Group: The nature of the aryl substituent at the 4-position significantly influences the inhibitory potency against both VEGFR-2 and CDK1.

  • 2-Position Amino Group: The amino group at the 2-position is crucial for forming key hydrogen bonds with the hinge region of the kinases.

Comparative Data for VEGFR-2 and CDK1 Inhibitors:

Compound ID (from source)4-Aryl SubstituentVEGFR-2 IC50 (µM)CDK1 IC50 (µM)Reference
Analogue 1 Phenyl>10>10[3]
Analogue 2 4-Chlorophenyl0.250.15[3]
Analogue 3 3,4-Dichlorophenyl0.080.05[3]

This table showcases representative data. For a complete dataset, consult the original publication.

2,5-Dichloropyrimidines as Covalent MSK1 Inhibitors

Mitogen- and stress-activated protein kinase 1 (MSK1) is involved in the cellular response to stress and mitogens and plays a role in inflammation and cancer. A novel series of 2,5-dichloropyrimidines has been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[4] These inhibitors act via a nucleophilic aromatic substitution (SNAr) reaction between a cysteine residue (Cys440) in the kinase and the 2-chloro substituent of the pyrimidine ring.[4]

Mechanism of Covalent Inhibition:

The 2,5-dichloropyrimidine scaffold provides a unique mechanism for covalent inhibition. The electron-withdrawing nature of the pyrimidine ring and the second chlorine atom activates the 2-position for nucleophilic attack by a suitably positioned cysteine residue in the kinase active site. This covalent bond formation leads to irreversible inhibition.

Structure-Activity Relationship (SAR) Insights:

  • 2-Chloro Substituent: The presence of the chlorine atom at the 2-position is essential for the covalent interaction with Cys440. Deletion of this chlorine atom leads to a significant loss of activity.[4]

  • 5-Chloro Substituent: While not directly involved in the covalent bond formation, the 5-chloro group influences the electronic properties of the pyrimidine ring and contributes to the overall binding affinity.

  • Other Substituents: Modifications to other parts of the molecule are crucial for directing the inhibitor to the MSK1 active site and optimizing potency.

Experimental Methodologies: Ensuring Data Integrity

The reliability of any comparative analysis hinges on the robustness of the underlying experimental protocols. Below are detailed, step-by-step methodologies for key kinase inhibition assays, representative of those used in the cited studies.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is commonly used to determine the IC50 values of inhibitors against a wide range of kinases. It measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant kinase (e.g., Aurora A, VEGFR-2, CDK1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-fold serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (control).

    • Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Signaling Pathways and a Framework for Rational Design

Understanding the signaling pathways in which the target kinases operate is crucial for appreciating the therapeutic rationale and for designing inhibitors with desired cellular effects.

Aurora Kinase Signaling in Mitosis

Aurora kinases are central to the regulation of cell division. Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation. Inhibition of Aurora kinases leads to mitotic arrest and apoptosis.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Inhibitor Inhibitor Inhibitor->Aurora A Inhibitor->Aurora B

Caption: Aurora kinase signaling pathway in mitosis.

VEGFR-2 and CDK1 in Angiogenesis and Cell Cycle Progression

VEGFR-2 signaling is the primary driver of angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. CDK1, in complex with Cyclin B, is the master regulator of the G2/M transition in the cell cycle. Dual inhibition of these pathways can both cut off the tumor's blood supply and directly halt its proliferation.

VEGFR2_CDK1_Pathway cluster_Angiogenesis Angiogenesis cluster_CellCycle Cell Cycle VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration Downstream Signaling->Endothelial Cell Proliferation & Migration G2 Phase G2 Phase CDK1/Cyclin B CDK1/Cyclin B G2 Phase->CDK1/Cyclin B M Phase M Phase CDK1/Cyclin B->M Phase Inhibitor Inhibitor Inhibitor->VEGFR-2 Inhibitor->CDK1/Cyclin B

Caption: VEGFR-2 and CDK1 signaling pathways.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly versatile platform for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights several key takeaways for drug discovery professionals:

  • The Power of the Carboxylic Acid: The ortho-carboxylic acid moiety in the bisanilinopyrimidine series is a powerful anchoring group, leading to nanomolar potency against Aurora A. The absence of this group in the 2-amino-4-aryl-5-chloropyrimidine series, which still demonstrates potent inhibition of VEGFR-2 and CDK1, underscores the importance of other interactions for achieving high affinity.

  • The Versatility of the 5-Chloro Substituent: The chlorine atom at the 5-position can be exploited for both non-covalent interactions and as a reactive handle for covalent inhibition, as demonstrated by the MSK1 inhibitors. This dual utility offers significant flexibility in inhibitor design.

  • Rational Design for Selectivity: By carefully modulating the substituents at the 2-, 4-, and 5-positions of the pyrimidine ring, it is possible to achieve a high degree of selectivity for specific kinase targets.

Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of focused libraries of derivatives, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective and safer cancer therapies.

References

Safety Operating Guide

A Guide to the Proper Disposal of 5-Chloropyrimidine-4-carboxylic Acid: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 5-Chloropyrimidine-4-carboxylic acid are pivotal building blocks. However, their utility in synthesis is matched by the critical need for stringent safety protocols, particularly concerning waste disposal. Improper disposal not only poses immediate risks to laboratory personnel and the environment but can also lead to significant regulatory repercussions.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management process.

Hazard Assessment and Initial Precautions

This compound is a halogenated organic acid. While specific toxicity data may be limited, it should be handled as a hazardous substance. The primary hazards include potential skin and eye irritation, and possible respiratory irritation if inhaled as a dust.[1][2] Therefore, all handling and preparation for disposal must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent direct skin contact with the chemical.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (if handling large quantities or if dust is generated)To prevent inhalation of the powdered compound.

All operations involving the handling of this compound, including weighing and preparing for disposal, should be performed within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

The Principle of Waste Segregation: A Core Directive

The foundational principle for the disposal of this compound is proper waste segregation. As a chlorinated organic compound, it must not be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[5] The rationale for this strict segregation is rooted in the requirements for final disposal; halogenated waste streams are typically destined for high-temperature incineration to ensure the complete destruction of the halogenated molecules and to scrub the resulting acidic gases like hydrogen chloride.[6] Mixing waste streams can interfere with the disposal process and represents a significant compliance issue.

This compound is classified as a halogenated organic acid.[7] This classification dictates its placement in a specific, dedicated waste container.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of this compound waste.

  • Select a Compatible Container: Choose a waste container that is in good condition and constructed of a material compatible with chlorinated organic acids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.

  • Label the Container: Proper labeling is a critical and non-negotiable step. As soon as the first quantity of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazard(s) (e.g., "Irritant," "Halogenated Organic Acid")

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

  • Solid Waste: Carefully transfer solid this compound into the designated hazardous waste container. Use a dedicated spatula or powder funnel to avoid spills.

  • Contaminated Materials: Any materials that come into direct contact with the compound, such as weighing paper, gloves, and disposable spatulas, must also be disposed of in the same dedicated solid hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a designated liquid halogenated organic waste container. Do not mix with other solvent wastes unless their compatibility is confirmed and it is permitted by your institution's waste management plan.[3]

  • Secure the Container: After each addition of waste, securely close the container lid to prevent the release of vapors or dust.

  • Designated Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Contact EHS: Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup.

  • Do Not Dispose via Drains or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[1] This is a serious violation of environmental regulations.

The decision-making workflow for the disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate 5-Chloropyrimidine- 4-carboxylic acid Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select & Label a Dedicated 'Halogenated Organic Waste' Container fume_hood->select_container add_waste Add Solid Waste and Contaminated Materials select_container->add_waste seal_container Securely Seal Container After Each Use add_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact Institutional EHS for Pickup secondary_containment->contact_ehs end Licensed Hazardous Waste Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small spill of solid material, and if you are trained to do so, proceed with cleanup. For large spills, contact your institution's EHS immediately.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in Table 1.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

The Rationale Against In-Lab Neutralization

While the compound is a carboxylic acid, attempting to neutralize it with a base in the laboratory as a form of treatment is strongly discouraged. The reactivity of the chlorinated pyrimidine ring with bases is not always predictable and could potentially lead to the formation of other hazardous byproducts. Without a validated and well-understood reaction protocol, such "treatment" constitutes an unknown chemical reaction and is not a safe or compliant disposal practice. The most prudent and scientifically sound approach is to dispose of the chemical in its original form through the proper hazardous waste channels.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while upholding the highest standards of laboratory practice.

References

A Senior Application Scientist's Guide to Handling 5-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 5-Chloropyrimidine-4-carboxylic acid (CAS No. 64224-65-3). The protocols outlined herein are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of safe laboratory practices. Adherence to these procedural steps is mandatory to mitigate risks associated with this chemical.

Immediate Safety Briefing: The First 60 Seconds

Before any manipulation of this compound, ensure the following are confirmed:

  • Location: All handling of this compound must occur within a certified chemical fume hood.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[1]

  • PPE Verification: A colleague (buddy system) must verify that all required Personal Protective Equipment (PPE) is worn correctly before you enter the handling area.

  • Spill Kit: An appropriate chemical spill kit must be readily accessible.

The primary hazards associated with this compound are severe irritation to the skin, eyes, and respiratory system.[2][3][4] Accidental exposure requires immediate and decisive action as outlined in the emergency procedures section of this guide.

Hazard Analysis and Personal Protective Equipment (PPE) Specification

A thorough risk assessment is the cornerstone of safe chemical handling. This compound is classified with specific GHS hazard statements that dictate the minimum level of required PPE. The causality is clear: the compound's irritant nature necessitates robust physical barriers to prevent contact.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)Rationale
Skin Irritation H315: Causes skin irritation[2][3]Gloves: Chemical-resistant nitrile or neoprene gloves.[5] Double-gloving is recommended. Body: Chemical-resistant lab coat or disposable Tyvek-type suit.[6][7]Prevents direct contact with the skin, which can cause inflammation, redness, and pain.[3] The use of impervious materials is critical.
Serious Eye Irritation H319: Causes serious eye irritation[2][3]Eyes/Face: Tightly fitting, splash-proof safety goggles and a full-face shield.[2][6][8]Standard safety glasses are insufficient. The combination of goggles and a face shield provides a complete barrier against airborne particles and splashes, protecting against severe eye damage.[9]
Respiratory Irritation H335: May cause respiratory irritation[2][3][4]Respiratory: All handling must be performed in a chemical fume hood.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with a particulate filter is mandatory.[2][4]The compound is likely a fine powder that can become airborne. Inhaling these particles can irritate the lungs and respiratory system.[3][4] Engineering controls (fume hood) are the primary line of defense.

Operational Protocol: A Step-by-Step Workflow

This protocol minimizes risk by defining a clear, logical sequence of operations. Each step is a control point designed to prevent exposure and ensure containment.

Diagram: Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_ppe 1. Don all required PPE (Gloves, Gown, Goggles, Face Shield) prep_hood 2. Verify fume hood function (Check airflow monitor) prep_ppe->prep_hood prep_setup 3. Prepare work surface (Line with absorbent pads) prep_hood->prep_setup prep_weigh 4. Tare necessary glassware inside the fume hood prep_setup->prep_weigh handle_transfer 5. Carefully transfer solid (Use spatula, minimize dust) prep_weigh->handle_transfer Begin Experiment handle_dissolve 6. Add solvent slowly to prevent splashing handle_transfer->handle_dissolve handle_cap 7. Securely cap or seal the reaction vessel handle_dissolve->handle_cap clean_tools 8. Decontaminate tools and glassware handle_cap->clean_tools Conclude Experiment clean_surface 9. Wipe down fume hood surface with appropriate solvent clean_tools->clean_surface clean_waste 10. Segregate and label all hazardous waste clean_surface->clean_waste clean_ppe 11. Doff PPE in correct order (Gloves last) clean_waste->clean_ppe clean_wash 12. Wash hands thoroughly clean_ppe->clean_wash

Caption: A procedural workflow for the safe handling of this compound.

Detailed Procedural Steps:
  • Preparation:

    • Don all PPE as specified in the table above. Ensure gloves are inspected for integrity before use.[2]

    • Confirm the chemical fume hood is operational with proper airflow.

    • Line the work surface inside the hood with disposable absorbent pads to contain any minor spills.

    • Pre-label all containers and prepare all necessary equipment.

  • Handling and Experimentation:

    • Avoid breathing any dust or vapors.[4]

    • When weighing and transferring the solid, use a spatula and perform the action slowly to minimize the generation of airborne dust.

    • If making a solution, add solvents slowly to the solid to avoid splashing.

    • Keep containers tightly closed when not in use.[2][4]

  • Post-Handling Decontamination:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Carefully package all contaminated disposables (gloves, pads, etc.) in a designated, sealed waste container.

Emergency Procedures: Immediate First Aid

In the event of an exposure, time is critical. Follow these steps while alerting emergency personnel.

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[3][8]

  • Eye Contact: Immediately rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][8]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Segregation: Do not mix this waste with other waste streams. Contaminated sharps, solids, and liquids must be disposed of in separate, clearly labeled, and sealed containers.

  • Labeling: All waste containers must be labeled "Hazardous Waste" and list the chemical contents.

  • Disposal: Dispose of all contents and containers at an approved waste disposal facility, strictly following all applicable local, state, and federal regulations.[2][3][4] Do not dispose of down the drain.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloropyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.